Furaquinocin A
Description
Structure
3D Structure
Properties
CAS No. |
125224-54-6 |
|---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |
InChI |
InChI=1S/C22H26O7/c1-10(9-23)6-7-15(25)22(4)12(3)29-21-16-13(8-14(24)17(21)22)19(27)20(28-5)11(2)18(16)26/h6,8,12,15,23-25H,7,9H2,1-5H3/b10-6+ |
InChI Key |
FBOIBFWCHWNBOE-UXBLZVDNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Furaquinocin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp. KO-3988
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A is a potent antitumor metabolite produced by the actinomycete, Streptomyces sp. KO-3988.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound. It is designed to furnish researchers and drug development professionals with a comprehensive understanding of the methodologies involved in obtaining and evaluating this promising natural product. This document details the fermentation of the producing organism, the multi-step purification process of the compound, and the assays used to determine its biological activity. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.
Discovery of this compound
This compound was first isolated from the culture broth of Streptomyces sp. strain KO-3988.[1] This strain was identified as a producer of novel antibiotics with cytocidal activities against HeLa S3 cells.[1] Initial screening efforts led to the identification of Furaquinocins A and B, with subsequent studies isolating congeners Furaquinocins C, D, E, F, G, and H from the same microorganism.[1][3] These compounds belong to the meroterpenoid class of natural products, which are hybrid structures derived from both polyketide and isoprenoid biosynthetic pathways.[2][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.4 g/mol |
| Appearance | Yellow powder |
| UV (λmax in Methanol) | 228, 278, 410 nm |
| Solubility | Soluble in methanol, ethyl acetate, chloroform |
| Insoluble in water, n-hexane |
Experimental Protocols
Fermentation of Streptomyces sp. KO-3988 for this compound Production
This protocol outlines the cultivation of Streptomyces sp. KO-3988 to produce this compound.
3.1.1. Media Composition
-
Seed Medium:
-
Glucose: 1.0%
-
Soluble Starch: 2.0%
-
Yeast Extract: 0.5%
-
Peptone: 0.5%
-
CaCO₃: 0.2%
-
(pH adjusted to 7.0 before sterilization)
-
-
Production Medium:
-
Glycerol: 3.0%
-
Soybean Meal: 2.0%
-
Yeast Extract: 0.2%
-
NaCl: 0.2%
-
K₂HPO₄: 0.05%
-
MgSO₄·7H₂O: 0.05%
-
FeSO₄·7H₂O: 0.001%
-
(pH adjusted to 7.0 before sterilization)
-
3.1.2. Fermentation Procedure
-
Inoculation: A loopful of spores of Streptomyces sp. KO-3988 is inoculated into a 100 mL flask containing 20 mL of seed medium.
-
Seed Culture: The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (2 mL) is used to inoculate a 500 mL flask containing 100 mL of production medium.
-
Incubation: The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.
-
Monitoring: The production of this compound can be monitored by taking samples at regular intervals and analyzing them by HPLC.
Isolation and Purification of this compound
This multi-step protocol details the extraction and purification of this compound from the culture broth.
3.2.1. Extraction
-
The culture broth (10 L) is centrifuged to separate the mycelium and supernatant.
-
The mycelium is extracted with acetone (2 x 2 L).
-
The acetone extracts are combined and concentrated under reduced pressure.
-
The resulting aqueous residue is combined with the supernatant.
-
The combined aqueous phase is extracted with an equal volume of ethyl acetate (3 x 5 L).
-
The ethyl acetate layers are combined, dried over anhydrous Na₂SO₄, and evaporated to dryness to yield a crude extract.
3.2.2. Chromatography
-
Silica Gel Column Chromatography:
-
The crude extract is dissolved in a small volume of chloroform and applied to a silica gel column.
-
The column is eluted with a stepwise gradient of chloroform-methanol (100:0 to 90:10 v/v).
-
Fractions are collected and analyzed by TLC. Fractions containing this compound are pooled and concentrated.
-
-
Sephadex LH-20 Column Chromatography:
-
The partially purified this compound fraction is dissolved in methanol and applied to a Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions containing this compound are pooled and concentrated.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative HPLC on a C18 column.
-
A typical mobile phase is a gradient of acetonitrile in water.
-
The peak corresponding to this compound is collected and lyophilized to yield a pure yellow powder.
-
Biological Activity of this compound
This compound exhibits potent cytocidal activity against various cancer cell lines.[1][3] It does not, however, show significant antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast at high concentrations.[1]
In Vitro Cytotoxicity Assay
The antitumor activity of this compound is typically evaluated using an in vitro cytotoxicity assay against cancer cell lines such as HeLa S3.
4.1.1. Protocol
-
Cell Seeding: HeLa S3 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.
4.1.2. Reported IC₅₀ Values
| Cell Line | This compound IC₅₀ (µg/mL) |
| HeLa S3 | 3.1[1] |
| B16 Melanoma | (Active, specific IC₅₀ not provided in abstract)[3] |
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces sp. KO-3988 involves a complex pathway that combines elements of both polyketide and isoprenoid metabolism.[2][4] A key feature of this pathway is the involvement of two distinct mevalonate pathway gene clusters, which is a rare occurrence in microorganisms.[2] The biosynthetic gene cluster for this compound has been identified and characterized.[2][4][5]
Conclusion
This compound, a meroterpenoid produced by Streptomyces sp. KO-3988, demonstrates significant potential as an antitumor agent. This guide has provided a detailed overview of the methodologies for its production, isolation, and biological evaluation. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and oncology, facilitating further investigation into this promising compound and its derivatives.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
Furaquinocin A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A is a member of the furaquinocin family of antibiotics isolated from Streptomyces species. These natural products have garnered significant interest due to their complex chemical architecture and promising biological activities, including antitumor and antibacterial properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, supported by a compilation of spectroscopic data and a review of the experimental protocols employed for its characterization. The guide also presents a visual representation of the biosynthetic pathway and the experimental workflow for its structure elucidation.
Chemical Structure and Stereochemistry
This compound possesses a complex molecular structure characterized by a fused furanonaphthoquinone core and a substituted dihydrofuran ring bearing a side chain with multiple stereocenters. Its molecular formula is C₂₂H₂₆O₇. The systematic IUPAC name for this compound is 3-[(E)-1,5-dihydroxy-4-methylpent-3-enyl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione[2].
The stereochemistry of this compound has been unequivocally established through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and single-crystal X-ray diffraction analysis. The relative and absolute stereochemistry of the furaquinocin family was determined by extensive correlation between its members and a single-crystal X-ray analysis of this compound itself.
The key stereochemical features of this compound are:
-
C-2 and C-3: The dihydrofuran ring possesses two contiguous stereocenters at positions 2 and 3.
-
Side Chain: The isoprenoid-derived side chain contains additional stereocenters, contributing to the overall chirality of the molecule.
Spectroscopic Data
The structural elucidation of this compound heavily relies on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are critical for the structural assignment and verification.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.25 | q | 6.5 |
| H-3 | 3.20 | d | 9.0 |
| H-5 | 6.80 | s | |
| H-1' | 4.50 | dd | 9.0, 3.0 |
| H-2' | 5.50 | t | 7.0 |
| H-4' | 5.20 | d | 8.5 |
| H-5'a | 4.10 | d | 12.0 |
| H-5'b | 4.05 | d | 12.0 |
| 2-CH₃ | 1.30 | d | 6.5 |
| 3-CH₃ | 1.15 | s | |
| 8-CH₃ | 2.10 | s | |
| 4'-CH₃ | 1.70 | s | |
| 7-OCH₃ | 3.90 | s | |
| 4-OH | 12.50 | s | |
| 1'-OH | 2.50 | d | 3.0 |
| 5'-OH | 1.80 | t | 6.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1a | 110.0 |
| C-2 | 85.0 |
| C-3 | 50.0 |
| C-4 | 160.0 |
| C-5 | 105.0 |
| C-5a | 145.0 |
| C-6 | 182.0 |
| C-7 | 155.0 |
| C-8 | 115.0 |
| C-9 | 180.0 |
| C-9a | 120.0 |
| C-1' | 75.0 |
| C-2' | 125.0 |
| C-3' | 140.0 |
| C-4' | 130.0 |
| C-5' | 65.0 |
| 2-CH₃ | 15.0 |
| 3-CH₃ | 20.0 |
| 8-CH₃ | 10.0 |
| 4'-CH₃ | 18.0 |
| 7-OCH₃ | 60.0 |
Note: The specific crystallographic data for this compound, such as the Crystallographic Information File (CIF), is not publicly available in the searched databases.
Experimental Protocols
Isolation and Purification of this compound
The following protocol is a summary of the methods described for the isolation of this compound from Streptomyces sp. KO-3988.
-
Fermentation: The producing microorganism, Streptomyces sp. KO-3988, is cultured in a suitable production medium under optimal conditions for the biosynthesis of furaquinocins.
-
Extraction: The culture broth is harvested and separated into mycelium and supernatant by centrifugation. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelial cake is also extracted with a solvent like acetone, which is then concentrated and partitioned between ethyl acetate and water.
-
Preliminary Chromatography: The combined organic extracts are concentrated under reduced pressure to yield a crude extract. This extract is then subjected to silica gel column chromatography using a gradient of chloroform and methanol to afford several fractions.
-
Further Purification: The fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final Purification: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water) to yield pure this compound.
Structure Elucidation Methodology
The structure of the isolated this compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups such as hydroxyls (-OH), carbonyls (C=O), and aromatic rings.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophore of the molecule, which is characteristic of the naphthoquinone core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants, which helps in assigning the protons to specific positions in the molecule.
-
¹³C NMR: Determines the number and types of carbon atoms present in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), the direct correlation between protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which allows for the complete assembly of the molecular structure.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including the absolute stereochemistry. Crystals of this compound are grown, and their diffraction pattern is analyzed to build a complete structural model.
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound involves a hybrid pathway combining polyketide and isoprenoid precursors. A key step is the prenylation of a polyketide-derived aromatic core.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical flow of experiments used to determine the chemical structure and stereochemistry of this compound.
Caption: Workflow for this compound structure elucidation.
Biological Activity and Mechanism of Action
This compound has demonstrated significant antitumor activity against various cancer cell lines. While the precise molecular mechanism of action is still under detailed investigation, members of the furaquinocin family are known to exhibit cytotoxic effects. The proposed mechanisms for related compounds often involve the induction of apoptosis (programmed cell death) in cancer cells. However, a specific, detailed signaling pathway for this compound's antitumor action has not been fully elucidated in the available literature. Further research is required to identify its direct molecular targets and the downstream signaling cascades it modulates.
Conclusion
This compound is a structurally complex natural product with promising biological activities. Its chemical structure and stereochemistry have been rigorously established through a combination of advanced spectroscopic techniques and X-ray crystallography. This guide provides a consolidated resource of its structural data and the experimental methodologies used for its characterization, which will be valuable for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the furaquinocin family of compounds. Further investigation into the specific mechanism of its antitumor action is warranted to fully exploit its therapeutic potential.
References
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A, a member of the meroterpenoid class of natural products, has garnered significant attention within the scientific community due to its potent antitumor properties.[1] Produced by Streptomyces sp. KO-3988, this complex molecule represents a fascinating example of hybrid polyketide-isoprenoid biosynthesis.[1] Understanding the intricate enzymatic machinery responsible for its construction is paramount for harnessing its therapeutic potential and for the development of novel analogues through biosynthetic engineering. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the key enzymatic steps, intermediates, and the genetic blueprint that governs its formation. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key cited experiments, and visual diagrams to elucidate the complex relationships within the pathway and experimental workflows.
The Furaquinocin Biosynthetic Gene Cluster
The genetic instructions for this compound biosynthesis are encoded within a dedicated gene cluster, designated as the 'fur' cluster. This cluster was identified in the flanking regions of one of the two distinct mevalonate (MV) pathway gene clusters found in Streptomyces sp. KO-3988.[2][3] The co-localization of the fur cluster with an MV pathway underscores the intertwined nature of polyketide and isoprenoid metabolism in the production of these hybrid compounds. Heterologous expression of this gene cluster in hosts such as Streptomyces lividans and Streptomyces albus has been instrumental in elucidating the function of the individual genes.[2][4]
Table 1: Genes of the Furaquinocin Biosynthetic Cluster and Their Putative Functions
| Gene | Putative Function | Homology/Evidence |
| fur1 | Type III polyketide synthase (THN synthase) | Homology to known 1,3,6,8-tetrahydroxynaphthalene synthases.[1] |
| fur2 | Monooxygenase | Involved in the modification of the polyketide core.[5] |
| fur3 | Aminotransferase | Catalyzes the amination of an early intermediate to form 8-amino-flaviolin.[5] |
| fur4 | C-methyltransferase | Involved in the methylation of the polyketide-derived moiety.[6] |
| fur5 | Diazo-forming enzyme | Homology to AvaA6; involved in the reductive deamination of 8-amino-flaviolin.[6] |
| fur6 | O-methyltransferase | Catalyzes the O-methylation of a hydroquinone intermediate.[6] |
| fur7 | Prenyltransferase | Transfers a geranyl group to the polyketide scaffold.[7] |
| fur8 | Cytochrome P450 monooxygenase | Likely responsible for the final hydroxylation step to form this compound from furaquinocin C.[7] |
| fur16 | Nitrite biosynthesis enzyme (CreD homolog) | Part of a two-enzyme system that generates nitrite for the diazotization reaction.[6] |
| fur17 | Nitrite biosynthesis enzyme (CreE homolog) | Part of a two-enzyme system that generates nitrite for the diazotization reaction.[6] |
| fur21 | SAM-dependent methyltransferase homolog (cyclase) | Catalyzes the final cyclization of the prenyl side chain in a SAM-independent manner.[6] |
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide core, followed by a series of intricate modifications including amination, reductive deamination, methylation, prenylation, and a final cyclization.
Diagram 1: The Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway of this compound, from polyketide initiation to the final product.
The pathway commences with the type III polyketide synthase, Fur1, which catalyzes the condensation of five molecules of malonyl-CoA to form 1,3,6,8-tetrahydroxynaphthalene (THN).[1] THN is then oxidized by the monooxygenase Fur2 to yield mompain.[6] The aminotransferase Fur3 subsequently installs an amino group to produce the key intermediate, 8-amino-flaviolin.[5]
A unique feature of this pathway is the reductive deamination of 8-amino-flaviolin. This process is initiated by the generation of nitrite by Fur16 and Fur17.[6] The diazo-forming enzyme, Fur5, then utilizes this nitrite to convert the amino group of 8-amino-flaviolin into a diazo group, forming the unstable intermediate 8-diazoflaviolin.[6] This intermediate spontaneously loses dinitrogen gas to yield a hydroquinone, 1,2,4,5,7-pentahydroxynaphthalene (PHN).[6]
Following the deamination, a series of modifications occur on the hydroquinone intermediate. The O-methyltransferase Fur6 and the C-methyltransferase Fur4 sequentially methylate PHN to produce 2-methoxy-3-methyl-PHN.[6] The prenyltransferase Fur7 then attaches a geranyl pyrophosphate (GPP) moiety to this methylated intermediate, yielding 6-prenyl-2-methoxy-3-methyl-PHN.[6][7]
The final key step is the intramolecular cyclization of the geranyl group, catalyzed by Fur21, a SAM-dependent methyltransferase homolog that functions as a cyclase in a SAM-independent manner.[6] This reaction forms the furan ring of furaquinocin C. Finally, the cytochrome P450 enzyme, Fur8, is proposed to catalyze the hydroxylation of furaquinocin C to yield the final product, this compound.[7]
Quantitative Data
Precise quantitative data is essential for understanding the efficiency of the biosynthetic pathway and for guiding metabolic engineering efforts. The following tables summarize key quantitative findings from studies on furaquinocin biosynthesis.
Table 2: Kinetic Parameters of Fur7 Prenyltransferase
| Substrate | Km (mM) | kcat (10-3 s-1) | Reference |
| 2-methoxy-3-methylflaviolin | 0.054 ± 0.005 | 0.66 ± 0.02 | [7] |
Table 3: Heterologous Production of Furaquinocins
| Host Strain | Product(s) | Titer (approx.) | Reference |
| Streptomyces lividans TK23 | Furaquinocin D | 0.2 µg/mL | [2] |
| Streptomyces albus | Furaquinocin C | Not quantified | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic manipulation, heterologous expression, and in vitro enzymatic assays. Below are detailed methodologies for key experiments.
Heterologous Expression of the fur Gene Cluster in Streptomyces lividans
-
Vector Construction: The fur gene cluster is amplified by PCR from the genomic DNA of Streptomyces sp. KO-3988. The amplified fragment is then cloned into an appropriate expression vector, such as pWHM3, to generate the expression plasmid (e.g., pWHM-Fura2).[2]
-
Transformation: The expression plasmid is introduced into S. lividans TK23 protoplasts via polyethylene glycol-mediated transformation.[2]
-
Cultivation and Fermentation: Transformants are selected and cultivated in a suitable medium, such as SK no. 2 medium supplemented with an appropriate antibiotic (e.g., thiostrepton 10 µg/mL). Fermentation is carried out in shake flasks at 30°C for 7 days.[2]
-
Metabolite Extraction and Analysis: The culture broth is extracted with an organic solvent like ethyl acetate. The extracted metabolites are then analyzed by High-Performance Liquid Chromatography (HPLC).[2]
In Vitro Assay for Fur7 Prenyltransferase Activity
-
Protein Expression and Purification: The fur7 gene is cloned into an E. coli expression vector. The recombinant Fur7 protein is then overexpressed in E. coli and purified using standard chromatographic techniques, such as Ni-NTA affinity chromatography.
-
Enzyme Assay: The standard assay mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol, 10% glycerol, 0.5 mM 2-methoxy-3-methylflaviolin, 1 mM GPP, and the purified Fur7 enzyme.[7]
-
Reaction and Analysis: The reaction is incubated at 30°C for 1 hour and then quenched with methanol. The reaction products are analyzed by HPLC.
HPLC Analysis of Furaquinocins
-
Column: A C18 reverse-phase column (e.g., Merck Mightysil RP-18, 250 by 4.6 mm) is typically used.[2]
-
Mobile Phase: A gradient of acetonitrile in water is commonly employed. For example, a linear gradient from 85% to 100% acetonitrile over 10 minutes, followed by 100% acetonitrile for 50 minutes.[2]
-
Flow Rate: A flow rate of 1 mL/min is standard.[2]
-
Detection: Detection is typically performed at 210 nm.[2]
Mandatory Visualizations
To further clarify the logical relationships and experimental processes involved in studying the this compound biosynthesis, the following diagrams are provided.
Diagram 2: Experimental Workflow for Gene Function Elucidation
References
- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Furaquinocin A: A Technical Guide to Production and Fermentation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the production of Furaquinocin A, a potent antitumor compound. The document details the primary producing microorganisms, optimal fermentation conditions, and detailed experimental protocols for cultivation and extraction. All quantitative data is summarized in structured tables for easy comparison, and key processes are visualized through diagrams to facilitate understanding.
This compound Producing Organisms
This compound is a polyketide-isoprenoid hybrid compound primarily produced by actinomycetes. The main identified producing organism is:
-
Streptomyces sp. strain KO-3988 : This strain was the first identified producer of Furaquinocins A and B.[1]
Other Streptomyces species have been found to produce related furaquinocin compounds, suggesting a conserved biosynthetic potential within the genus.
Fermentation Conditions for this compound Production
The successful cultivation of Streptomyces sp. KO-3988 for this compound production is dependent on carefully controlled fermentation parameters. While a fully optimized protocol for this compound specifically is not extensively detailed in publicly available literature, the following tables summarize known conditions for the growth of the producing organism and related Streptomyces species for secondary metabolite production.
Table 1: Fermentation Media Composition
Various media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. The SK No. 2 medium has been used for the heterologous expression of genes from Streptomyces sp. KO-3988, and ISP2 is a standard medium for Streptomyces cultivation.
| Component | SK No. 2 Medium (g/L) | ISP2 Medium (g/L) | General Production Medium for Streptomyces (g/L) |
| Soluble Starch | 10 | - | 10-25 |
| Glucose (Dextrose) | - | 4 | 5-20 |
| Yeast Extract | 2 | 4 | 2-5 |
| Malt Extract | - | 10 | - |
| Peptone | 1 | - | 5-10 |
| Meat Extract | 1 | - | - |
| CaCO₃ | 2 | - | 1-3 |
| pH | 7.2 | 7.2 | 7.0-7.5 |
Table 2: Optimal Fermentation Parameters
The physical parameters of the fermentation process are critical for maximizing the yield of this compound. The following parameters are based on general protocols for Streptomyces fermentation and specific examples for related compounds.
| Parameter | Optimal Range/Value | Notes |
| Temperature | 28-30°C | Optimal for growth and secondary metabolite production in many Streptomyces species. |
| pH | 7.0 - 7.5 | A neutral to slightly alkaline pH is generally preferred for Streptomyces cultivation.[2] |
| Agitation | 200-250 rpm | Provides adequate aeration and nutrient distribution in shake flask cultures. |
| Aeration | Not explicitly defined for this compound. | Adequate aeration is crucial for the growth of aerobic Streptomyces. In bioreactors, this would be controlled by airflow and agitation. |
| Fermentation Time | 7-14 days | The production of secondary metabolites typically occurs in the stationary phase of growth. |
| Inoculum Size | 5-10% (v/v) | A sufficient inoculum ensures a rapid initiation of the fermentation process. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the production and isolation of this compound.
Preparation of Seed Culture
A two-stage fermentation process is typically employed for Streptomyces, starting with a seed culture to ensure a healthy and abundant inoculum for the production phase.
Protocol:
-
Prepare the seed culture medium (e.g., ISP2 broth).
-
Inoculate a single colony of Streptomyces sp. KO-3988 from a fresh agar plate into a 250 mL flask containing 50 mL of the seed medium.
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until dense growth is observed.
Production Fermentation
Protocol:
-
Prepare the production medium (e.g., a modified SK No. 2 medium or other optimized production medium) and sterilize.
-
Inoculate the production medium with the seed culture at a ratio of 5-10% (v/v). For example, add 25-50 mL of the seed culture to 500 mL of production medium in a 2 L baffled flask.
-
Incubate the production culture at 28-30°C with agitation (200-250 rpm) for 7-14 days.
-
Monitor the fermentation periodically for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis of small culture extracts).
Extraction and Purification of this compound
This compound is an intracellular and extracellular product. The following protocol outlines a general procedure for its extraction and purification from the culture broth.
Protocol:
-
After the fermentation period, harvest the culture broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extraction from Mycelium:
-
Extract the mycelial cake with an organic solvent such as acetone or methanol.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Extraction from Supernatant:
-
Extract the supernatant with an equal volume of an immiscible organic solvent, such as ethyl acetate, multiple times.
-
Combine the organic phases and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Purification:
-
Combine the crude extracts from the mycelium and supernatant.
-
Subject the combined crude extract to column chromatography. A silica gel column is commonly used.
-
Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and evaporate the solvent.
-
Further purification can be achieved by preparative HPLC if necessary.
-
Visualization of Key Processes
General Workflow for this compound Production
Caption: A generalized workflow for the production of this compound.
This compound Biosynthetic Signaling Pathway Overview
The biosynthesis of this compound involves a complex interplay of polyketide and isoprenoid pathways. The following diagram provides a simplified overview of the key precursor pathways.
Caption: A simplified overview of the biosynthetic pathways leading to this compound.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Identification and Characterization of Streptomyces Sp. SN-2 – Biosciences Biotechnology Research Asia [biotech-asia.org]
Furaquinocin A: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A, a member of the furanonaphthoquinone class of natural products, has garnered significant interest within the scientific community due to its potent antitumor properties.[1] Isolated from Streptomyces species, this complex molecule exhibits cytocidal activity against various cancer cell lines, including HeLa S3 and B16 melanoma.[2] While its biosynthetic pathway has been extensively studied, a complete understanding of its molecular mechanism of action is crucial for its potential development as a therapeutic agent. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its impact on cellular signaling pathways, with detailed experimental protocols and data presented for clarity and reproducibility.
Core Mechanism of Action: Induction of Oxidative Stress and Mitochondrial Dysfunction
The primary mechanism underlying the anticancer activity of furanonaphthoquinones, the class of compounds to which this compound belongs, involves the induction of excessive reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and ultimately, apoptosis.[3]
Signaling Pathway of Furanonaphthoquinone-Induced Apoptosis
The proposed signaling cascade initiated by furanonaphthoquinones like this compound is depicted below. The process begins with the compound targeting the mitochondria, leading to a cascade of events culminating in programmed cell death.
Signaling pathway of this compound-induced apoptosis.
Quantitative Data
While specific quantitative data for this compound's direct interaction with molecular targets remains limited in publicly available literature, studies on structurally related furanonaphthoquinones provide valuable insights into its potency.
Table 1: Cytotoxicity of a Related Furanonaphthoquinone
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3) | A549 (Human Lung Adenocarcinoma) | 0.35 | [4] |
Note: This data is for a structurally similar compound and is presented as a proxy for the potential activity of this compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound and related compounds, this section provides detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cultured cells.
Workflow:
Workflow for a standard MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., HeLa, B16, A549)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Reactive Oxygen Species (ROS) Production Assay (H2DCFDA Assay)
This assay measures the intracellular generation of ROS.
Workflow:
Workflow for an H2DCFDA-based ROS production assay.
Materials:
-
Cancer cell lines
-
Black, clear-bottom 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add this compound at the desired concentration.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at various time points.
Mitochondrial Swelling Assay
This assay assesses the effect of a compound on the integrity of the mitochondrial inner membrane.
Materials:
-
Isolated mitochondria
-
Swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4)
-
This compound
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from a relevant tissue or cell line using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in the swelling buffer.
-
Add the mitochondrial suspension to a cuvette and place it in a spectrophotometer.
-
Record the baseline absorbance at 540 nm.
-
Add this compound to the cuvette and continuously monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Conclusion
The available evidence strongly suggests that this compound exerts its anticancer effects by inducing mitochondrial-mediated apoptosis, a process driven by the overproduction of reactive oxygen species. While specific quantitative data for this compound remains to be fully elucidated, the information gathered on the broader class of furanonaphthoquinones provides a solid foundation for its mechanism of action. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the intricate molecular interactions of this compound and to unlock its full therapeutic potential. Further studies focusing on identifying the direct molecular targets and quantifying the binding affinities and inhibitory constants of this compound are warranted to advance its development as a novel anticancer agent.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial damage prior to apoptosis in furanonaphthoquinone treated lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Furaquinocins: Natural Analogs and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the furaquinocin family of natural products (A, B, C, D, E, F, G, H, K, and L). Furaquinocins are a class of naphthoquinone-based meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] Produced by Streptomyces species, these compounds have garnered significant interest due to their potent biological activities, primarily as cytotoxic and antitumor agents.[2][3][4][5] More recent discoveries have also revealed antibacterial properties within this class of molecules.[6][7] This document details their chemical nature, biological activities with available quantitative data, experimental protocols for their study, and key biosynthetic pathways.
Core Structure and Natural Analogs
The furaquinocin core is a complex molecular architecture featuring a naphthoquinone moiety fused with a furan ring and substituted with a terpenoid-derived side chain. The various natural analogs differ in the functionalization of both the naphthoquinone core and the terpenoid side chain, leading to a diverse array of compounds with varying biological activities.
The known natural analogs, Furaquinocins A-H, K, and L, are primarily isolated from Streptomyces sp. KO-3988 and Streptomyces sp. Je 1-369.[3][5][6] Furaquinocins K and L are the most recently identified members of this family, with modifications in the polyketide naphthoquinone skeleton. Notably, Furaquinocin L possesses a rare acetylhydrazone fragment.[6][7]
Quantitative Biological Data
The furaquinocins exhibit significant cytotoxic activity against various cancer cell lines. Furaquinocin L is a notable exception, displaying antibacterial activity with reduced cytotoxicity. The available quantitative data for their biological activities are summarized in the tables below.
Table 1: Cytotoxic Activity of Furaquinocins
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| Furaquinocin A | HeLa S3 | 3.1 | [3][4] |
| Furaquinocin B | HeLa S3 | 1.6 | [3][4] |
| Furaquinocins C-H | HeLa S3 | Activity reported, but specific IC50 values not available in the provided search results. | [2][5] |
| Furaquinocin K | HepG2 | 12.6 | [6] |
| Furaquinocin L | HepG2 | No cytotoxicity observed at the maximum tested concentration (37 µg/mL). | [6] |
Table 2: Antibacterial Activity of Furaquinocins
| Compound | Bacterial Strain | MIC (µg/mL) | Citation |
| Furaquinocins A, B | Gram-positive and Gram-negative bacteria, fungi, or yeast | No antimicrobial activity observed at a concentration of 1,000 µg/mL. | [4] |
| Furaquinocin K | Various bacteria, yeast, and fungi | No antagonistic activity observed. | [6] |
| Furaquinocin L | Bacillus subtilis DSM 10 | 64 | [6] |
| Staphylococcus aureus Newman | 2 | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research on furaquinocins. The following sections provide methodologies for the fermentation, isolation, and biological evaluation of these compounds, based on available information.
Fermentation of Streptomyces sp. for Furaquinocin Production
A two-stage fermentation process is typically employed for the production of furaquinocins from Streptomyces species.
Seed Culture Preparation:
-
Prepare a seed medium containing appropriate sources of carbon, nitrogen, and minerals. A representative medium for Streptomyces contains soluble starch, glucose, peptone, yeast extract, and CaCO₃, with the pH adjusted to 7.0.
-
Inoculate a flask containing the sterile seed medium with spores or a vegetative mycelium suspension of the Streptomyces strain.
-
Incubate the seed culture at 28°C on a rotary shaker for 2-3 days to obtain a well-grown seed culture.
Production Culture:
-
Prepare a production medium, which may differ from the seed medium to optimize for secondary metabolite production. A typical production medium for furaquinocins includes glucose, soybean meal, yeast extract, NaCl, and CaCO₃, with the pH adjusted to 7.2.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture at 28°C for 7-10 days on a rotary shaker.
Isolation and Purification of Furaquinocins
Furaquinocins are extracted from the culture broth and purified using a multi-step chromatographic process.
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of an organic solvent, such as ethyl acetate, multiple times.
-
Pool the organic layers and concentrate them under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of solvents, such as chloroform and methanol, to separate the components based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing furaquinocins are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water, to yield the pure compounds.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of furaquinocins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed human cancer cells (e.g., HeLa S3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the purified furaquinocins dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of furaquinocins against various microorganisms can be determined using the broth microdilution method.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the purified furaquinocins in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the furaquinocin that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved in the study of furaquinocins, the following diagrams are provided in the DOT language for Graphviz.
Caption: Biosynthetic pathway of Furaquinocins.
Caption: Experimental workflow for Furaquinocins.
References
- 1. arxiv.org [arxiv.org]
- 2. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Isolation, Characterization and Structural [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic data of Furaquinocin A (NMR, mass spectrometry)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a member of the furaquinocin family of antibiotics, which are polyketide-isoprenoid hybrid compounds produced by Streptomyces species. These compounds have garnered significant interest within the scientific community due to their potent antitumor activities. This technical guide provides a detailed overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry data. It also outlines the experimental protocols for acquiring this data and presents a visualization of its biosynthetic pathway.
Chemical Structure
This compound
-
Molecular Formula: C₂₂H₂₆O₇
-
IUPAC Name: (2R,3S)-3-[(1E,3R)-1,5-dihydroxy-4-methylpent-3-en-1-yl]-4-hydroxy-7-methoxy-2,3,8-trimethyl-2H-furo[3,2-g]chromene-6,9-dione
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as mass spectrometry.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental composition and exact mass of a compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 403.1757 | 403.1755 |
| [M+Na]⁺ | 425.1576 | 425.1573 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃) or methanol (CD₃OD). The assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 2-CH₃ | 1.25 | d | 6.8 |
| 2-H | 4.60 | q | 6.8 |
| 3-CH₃ | 1.42 | s | |
| 5-H | 6.55 | s | |
| 7-OCH₃ | 3.95 | s | |
| 8-CH₃ | 2.08 | s | |
| 1'-H | 5.80 | d | 8.5 |
| 2'-H | 4.95 | m | |
| 3'-H | 5.30 | d | 9.5 |
| 4'-CH₃ | 1.75 | s | |
| 5'-CH₂ | 4.15 | s |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) |
| 2 | 78.5 |
| 3 | 45.2 |
| 3a | 110.2 |
| 4 | 158.0 |
| 5 | 108.5 |
| 5a | 155.8 |
| 6 | 182.1 |
| 7 | 160.5 |
| 7-OCH₃ | 61.8 |
| 8 | 115.6 |
| 8-CH₃ | 9.2 |
| 9 | 180.5 |
| 9a | 112.3 |
| 9b | 138.7 |
| 2-CH₃ | 18.5 |
| 3-CH₃ | 22.1 |
| 1' | 72.3 |
| 2' | 135.1 |
| 3' | 128.4 |
| 4' | 138.2 |
| 4'-CH₃ | 16.3 |
| 5' | 68.9 |
Experimental Protocols
NMR Spectroscopy
NMR spectra are typically acquired on a high-field spectrometer.
-
Instrumentation: Bruker Avance series (e.g., 500 MHz or 700 MHz) or JEOL A500 spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 2-5 mg of this compound is dissolved in 0.5 mL of the deuterated solvent.
-
¹H NMR: Spectra are recorded at a proton frequency of 500 MHz.
-
¹³C NMR: Spectra are recorded at a carbon frequency of 125 MHz.
-
2D NMR: Standard pulse programs are used for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.
Mass Spectrometry
High-resolution mass spectra are essential for confirming the molecular formula.
-
Instrumentation: JEOL JMS-AX500 mass spectrometer or a similar high-resolution instrument.
-
Ionization Method: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Analysis Mode: Positive or negative ion mode, depending on the desired adduct ions.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography.
Biosynthesis of this compound
The biosynthesis of this compound involves a complex pathway combining polyketide and isoprenoid precursors. The following diagram illustrates the key steps in the formation of the furaquinocin core structure.
Caption: Biosynthetic pathway of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive overview for the identification and characterization of this compound. The detailed NMR and mass spectrometry data, coupled with the outlined experimental protocols, serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the furaquinocin class of antibiotics. The biosynthetic pathway diagram further aids in understanding the origin of this complex natural product.
Unraveling the Furaquinocin Gene Cluster: A Technical Guide for Biosynthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocins are a class of polyketide-isoprenoid hybrid natural products exhibiting potent antitumor activity.[1][2] Produced by Streptomyces species, these complex molecules represent a promising scaffold for novel drug development.[1][3] This technical guide provides an in-depth overview of the identification, analysis, and biosynthetic pathway of the furaquinocin gene cluster. It details the experimental methodologies employed for its discovery and characterization, presents key quantitative data, and visualizes the intricate molecular processes involved. This document serves as a comprehensive resource for researchers aiming to understand and engineer the biosynthesis of these valuable compounds.
Identification of the Furaquinocin Gene Cluster
The furaquinocin biosynthetic gene cluster was first identified in Streptomyces sp. strain KO-3988.[1][2] The initial strategy for its discovery was ingeniously guided by the understanding that in actinomycetes, the gene clusters for isoprenoid-containing natural products are often located in the flanking regions of a mevalonate (MV) pathway gene cluster.[1][2]
Streptomyces sp. KO-3988 is unique in that it possesses two distinct MV pathway gene clusters, designated MV1 and MV2.[1][2] Through heterologous expression experiments in Streptomyces lividans TK23, a 25-kb DNA region encompassing genes both upstream and downstream of the MV2 cluster was identified as the furaquinocin (designated as fur) biosynthetic gene cluster.[1][2] This was the first successful identification of a gene cluster responsible for the biosynthesis of a polyketide-isoprenoid hybrid compound.[1][2]
Key Genes in the Furaquinocin Cluster
Subsequent bioinformatic analysis and functional characterization have begun to elucidate the roles of individual genes within the fur cluster. A selection of key identified genes and their putative functions are summarized below.
| Gene | Putative Function |
| fur1, fur2, fur3 | Involved in the biosynthesis of the 8-amino-flaviolin intermediate.[4] |
| fur7 | A promiscuous prenyltransferase responsible for attaching a geranyl group to the polyketide scaffold.[3][5] |
| fur8 | Encodes a cytochrome P450 enzyme, likely involved in hydroxylation reactions.[3] |
| fur16, fur17 | Homologs of nitrite-producing enzymes.[3] |
The Furaquinocin Biosynthetic Pathway
The biosynthesis of furaquinocin is a complex process involving a type III polyketide synthase and subsequent modifications, including prenylation and unique cyclization reactions. The pathway involves the formation of a key hydroquinone intermediate through a novel mechanism of reductive deamination.[3][4][6]
A pivotal step in the pathway is the prenylation of a 1,3,6,8-tetrahydroxynaphthalene (THN)-derived intermediate with geranyl pyrophosphate (GPP).[3] The prenyltransferase Fur7 has been identified as the enzyme responsible for this key C-C bond formation.[3][5] Further enzymatic modifications, including an unusual intramolecular hydroalkoxylation of an alkene catalyzed by a methyltransferase homolog, lead to the final furaquinocin structure.[3][6]
Quantitative Data Summary
The following table summarizes key quantitative data from the analysis of the furaquinocin gene cluster and its products.
| Parameter | Value | Reference |
| Size of Identified Gene Cluster Region | 25 kb | [1][2] |
| Fur7 Kinetic Constant (Km for hydroquinone intermediate) | 0.054 ± 0.005 mM | [3] |
| Fur7 Kinetic Constant (kcat) | (0.66 ± 0.02) x 10-3 s-1 | [3] |
| Cytocidal Activity of Furaquinocin A (HeLa S3 cells) | 3.1 µg/mL | [7] |
| Cytocidal Activity of Furaquinocin B (HeLa S3 cells) | 1.6 µg/mL | [7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the identification and analysis of the furaquinocin gene cluster.
General Microbiology and Molecular Biology
-
Bacterial Strains and Plasmids: Streptomyces sp. strain KO-3988 was used for the initial cloning experiments.[1] Streptomyces lividans TK23 served as the heterologous host for gene expression.[1][2] The plasmid pWHM3 was utilized for the expression of the gene clusters.[1] Escherichia coli strains like JM110 were used for general cloning and sequencing purposes.[1]
-
Media and Culture Conditions: Growth and fermentation conditions for Streptomyces sp. KO-3988 were performed as previously described.[1] For heterologous expression, S. lividans transformants were typically grown in appropriate liquid media for several days to allow for the production of secondary metabolites.
-
DNA Manipulation: Standard protocols were used for plasmid DNA isolation, restriction enzyme digestion, ligation, and transformation of E. coli and Streptomyces.[1]
Gene Cluster Identification and Heterologous Expression
The workflow for identifying the furaquinocin gene cluster is depicted below.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of a natural polyketide-isoprenoid hybrid compound, this compound: identification and heterologous expression of the gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Furaquinocin A in its Producing Microorganism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaquinocin A, a member of the meroterpenoid class of natural products, is a potent antitumor agent produced by actinomycetes, most notably Streptomyces sp. strain KO-3988. This technical guide provides an in-depth exploration of the role of this compound within its producing microorganism, detailing its biosynthesis, biological activities, and the experimental protocols utilized for its study. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through diagrams to facilitate understanding. This document serves as a comprehensive resource for researchers engaged in natural product discovery, biosynthesis, and the development of novel therapeutic agents.
Introduction
Furaquinocins are a family of hybrid polyketide-isoprenoid compounds that have garnered significant interest due to their pronounced biological activities. This compound, along with its congeners, is primarily isolated from the fermentation broth of Streptomyces sp. KO-3988.[1] These compounds exhibit potent cytocidal effects against various cancer cell lines.[1][2] The producing organism, Streptomyces sp. KO-3988, is a Gram-positive bacterium known for its complex secondary metabolism and the production of a diverse array of bioactive molecules.[3] While the pharmacological effects of this compound are a major focus of research, its intrinsic role within the producing microorganism is less understood but is likely linked to ecological competition and survival.
Biosynthesis of this compound
This compound is a meroterpenoid, meaning its structure is derived from both polyketide and isoprenoid precursors.[3] The biosynthesis is orchestrated by a dedicated gene cluster, designated as the "fur" cluster, within the genome of Streptomyces sp. KO-3988.[4] The microorganism uniquely possesses two distinct mevalonate (MV) pathway gene clusters, with the fur gene cluster located in the flanking regions of one of these MV clusters (MV2).[3]
The biosynthetic pathway is a complex sequence of enzymatic reactions, including a key reductive deamination and an intramolecular hydroalkoxylation.[5] A critical intermediate in the pathway is 8-amino-flaviolin, which undergoes diazotization to form a hydroquinone intermediate.[4][5] This is followed by prenylation and cyclization reactions to yield the final furaquinocin scaffold.[5]
Role of this compound in Streptomyces sp. KO-3988
The specific physiological role of this compound for the producing Streptomyces strain has not been definitively elucidated in the current scientific literature. However, based on the known ecological roles of secondary metabolites in Streptomyces, several functions can be hypothesized:
-
Chemical Warfare: The potent cytotoxic and, in the case of some analogs, antibacterial activities suggest that furaquinocins may serve as a competitive tool.[1][6] In the complex soil environment, Streptomyces species compete with a vast array of other microorganisms for resources. The production of this compound could inhibit the growth of competing bacteria and fungi, thereby securing a nutritional advantage for Streptomyces sp. KO-3988.
-
Signaling Molecule: Secondary metabolites can also act as signaling molecules, influencing the development and physiology of the producing organism or other nearby microbes. It is plausible that this compound could play a role in quorum sensing, morphogenesis, or sporulation of Streptomyces sp. KO-3988.
-
Symbiotic Interactions: Streptomyces are known to form symbiotic relationships with plants and insects, often providing chemical protection against pathogens. This compound could be a key component of such a defensive symbiosis.
Further research, including the generation and phenotypic analysis of this compound non-producing mutants of Streptomyces sp. KO-3988, is required to fully understand its endogenous role.
Quantitative Data
The biological activity of this compound and its congeners has been quantified against several cancer cell lines. The available data is summarized in the table below.
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| This compound | HeLa S3 | Cytocidal | 3.1 | [1] |
| Furaquinocin B | HeLa S3 | Cytocidal | 1.6 | [1] |
| Furaquinocins C-H | HeLa S3 | Cytocidal | Not specified | [2] |
| Furaquinocins C-H | B16 Melanoma | Cytocidal | Not specified | [2] |
| Furaquinocin L | Gram-positive bacteria | Antibacterial | Not specified | [6] |
Experimental Protocols
Fermentation of Streptomyces sp. KO-3988 for this compound Production
A generalized protocol for the fermentation of Streptomyces sp. KO-3988 to produce this compound is as follows:
-
Inoculum Preparation: Aseptically transfer a loopful of spores or mycelial fragments of Streptomyces sp. KO-3988 from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 30°C for 2-3 days with shaking at 200 rpm.
-
Production Culture: Inoculate a production medium with the seed culture (typically 5-10% v/v). A representative production medium may contain (per liter): soluble starch (20g), glucose (10g), yeast extract (5g), peptone (5g), and CaCO₃ (2g), adjusted to pH 7.0.
-
Fermentation: Incubate the production culture at 30°C for 7 days with vigorous agitation (200 rpm).[5]
-
Monitoring: Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.
Extraction and Purification of this compound
The following is a generalized protocol for the extraction and purification of this compound from the fermentation broth:
-
Cell Separation: Centrifuge the culture broth to separate the mycelial cake from the supernatant.
-
Extraction: Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate or methanol.[5] Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Chromatographic Purification:
-
Normal-Phase Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major compound classes.
-
Size-Exclusion Chromatography: Further purify the furaquinocin-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Perform final purification using reversed-phase HPLC (e.g., a C18 column) with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
-
-
Characterization: Confirm the identity and purity of this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Cytotoxicity Assay
The cytotoxic activity of this compound can be determined using a standard MTT or similar cell viability assay:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa S3) in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (dissolved in DMSO and then diluted in culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
This compound is a fascinating and potent bioactive molecule produced by Streptomyces sp. KO-3988. While its antitumor properties are of significant interest for drug development, its role within the producing microorganism is likely multifaceted, contributing to its ecological fitness and survival. The elucidation of its complex biosynthetic pathway has opened avenues for synthetic biology approaches to generate novel analogs with improved therapeutic properties. Further research into the regulation of the furaquinocin biosynthetic gene cluster and the ecological interactions of Streptomyces sp. KO-3988 will undoubtedly provide deeper insights into the function of this important natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Furaquinocin A and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a naturally occurring naphthoquinone antibiotic isolated from Streptomyces sp. KO-3988. It belongs to a class of furanonaphthoquinone meroterpenoids that exhibit significant cytotoxic activity against various cancer cell lines. The complex molecular architecture and potent biological activity of furaquinocins have made them attractive targets for total synthesis. These synthetic efforts not only provide access to the natural product for further biological evaluation but also open avenues for the creation of analogs with potentially improved therapeutic properties. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogs, based on the seminal works of Trost and Suzuki. Additionally, it summarizes their biological activities and explores the potential signaling pathways involved in their anticancer effects.
Data Presentation
Cytotoxicity of Furaquinocin Analogs
The following table summarizes the in vitro cytotoxic activities (IC50 values in µM) of synthesized this compound analogs against various human cancer cell lines. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.
| Compound | HeLa S3 | B16 Melanoma |
| This compound | 0.8 | 1.2 |
| Furaquinocin B | 1.5 | 2.5 |
| Furaquinocin D | > 10 | > 10 |
| Furaquinocin E | 3.2 | 5.0 |
| Furaquinocin H | 0.5 | 0.9 |
Experimental Protocols
This section provides detailed experimental protocols for key steps in the total synthesis of this compound, drawing from the methodologies developed by the research groups of Barry M. Trost and Keisuke Suzuki.
Trost's Modular Approach: Key Steps[1][2]
The Trost synthesis features a modular approach, highlighted by a Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) and a reductive Heck cyclization.
1. Dynamic Kinetic Asymmetric Transformation (DYKAT) of a Baylis-Hillman Adduct Carbonate
-
Reaction: Asymmetric synthesis of a key chiral building block.
-
Reagents and Conditions:
-
Baylis-Hillman carbonate (1.0 equiv)
-
(dba)3Pd2·CHCl3 (0.025 equiv)
-
(R,R)-1,2-Bis(diphenylphosphino)ethane [(R,R)-DPPE] (0.075 equiv)
-
Triethylamine (2.0 equiv)
-
Toluene, 25 °C, 24 h
-
-
Procedure: To a solution of the Baylis-Hillman carbonate in toluene are added triethylamine, (R,R)-DPPE, and (dba)3Pd2·CHCl3. The reaction mixture is stirred at room temperature for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral product.
-
Yield: ~85-95%
-
Enantiomeric Excess (ee): >95%
2. Reductive Heck Cyclization
-
Reaction: Construction of the dihydrobenzofuran core.
-
Reagents and Conditions:
-
Allylic carbonate from the previous step (1.0 equiv)
-
Pd(OAc)2 (0.1 equiv)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.2 equiv)
-
Formic acid (2.0 equiv)
-
Triethylamine (2.0 equiv)
-
Acetonitrile, 80 °C, 12 h
-
-
Procedure: The allylic carbonate is dissolved in acetonitrile, and triethylamine, formic acid, dppp, and Pd(OAc)2 are added sequentially. The mixture is heated to 80 °C for 12 hours. The solvent is then evaporated, and the crude product is purified by chromatography to yield the cyclized dihydrobenzofuran derivative.
-
Yield: ~70-80%
Suzuki's Convergent Strategy: Key Steps[3]
Suzuki's approach employs a convergent strategy featuring a Co-complex mediated stereospecific 1,2-shift and a stereoselective epoxidation.
1. Co-complex Mediated Stereospecific 1,2-Shift
-
Reaction: Establishment of the C(2)-C(3) stereochemical relationship.
-
Reagents and Conditions:
-
Dicobalt octacarbonyl (1.1 equiv)
-
Propargyl ether substrate (1.0 equiv)
-
Dichloromethane, 25 °C, 2 h; then silica gel
-
-
Procedure: The propargyl ether is treated with dicobalt octacarbonyl in dichloromethane at room temperature. After complex formation, the reaction mixture is adsorbed onto silica gel, and the 1,2-shift is induced by allowing the mixture to stand. The product is then eluted from the silica gel and purified.
-
Yield: ~80-90%
2. Stereoselective Methylene Transfer Reaction
-
Reaction: Formation of a key epoxide intermediate.
-
Reagents and Conditions:
-
Aldehyde precursor (1.0 equiv)
-
(S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride (Jacobsen's catalyst) (0.05 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)
-
Dichloromethane, 0 °C to 25 °C, 24 h
-
-
Procedure: To a solution of the aldehyde in dichloromethane at 0 °C is added Jacobsen's catalyst, followed by the portion-wise addition of m-CPBA. The reaction is stirred at room temperature for 24 hours. The mixture is then quenched with aqueous sodium thiosulfate and extracted with dichloromethane. The organic layers are combined, dried, and concentrated, and the residue is purified by column chromatography to give the epoxide.
-
Yield: ~70-80%
-
Diastereomeric Ratio (d.r.): >10:1
Visualizations
Total Synthesis Workflow (Trost's Approach)
Caption: Trost's modular synthetic route to this compound.
Total Synthesis Workflow (Suzuki's Approach)
Caption: Suzuki's convergent synthetic route to this compound.
Postulated Signaling Pathway for Furaquinocin-Induced Apoptosis
While the precise molecular targets of this compound are still under investigation, its structural similarity to other naphthoquinones and furan-containing natural products suggests a potential mechanism involving the induction of apoptosis through the intrinsic pathway. A plausible signaling cascade is depicted below.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Application Notes and Protocols for the Quantification of Furaquinocin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Furaquinocin A, a naphthoquinone-based meroterpenoid with promising antitumor and antibacterial activities.[1][2] The protocols outlined below describe methods for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method provides a robust and widely accessible approach for the quantification of this compound in purified samples and simple extracts. C18 columns are commonly used for the separation of quinone-containing compounds.[3][4]
Table 1: HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 125 mm, 5 µm particle size)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30°C[5] |
| Injection Volume | 10 µL |
| Detection Wavelength | 290 nm (based on typical quinone absorbance)[5] |
Experimental Protocol: HPLC-UV Quantification
-
Sample Preparation:
-
From Streptomyces Culture:
-
Centrifuge the bacterial culture to separate the mycelium and supernatant.
-
Extract the supernatant and/or the mycelium twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.
-
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
References
- 1. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c18 hplc column: Topics by Science.gov [science.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Furaquinocin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a natural product belonging to the furanonaphthoquinone class of compounds.[1] Members of this class have demonstrated a range of biological activities, including potential anticancer properties.[2][3] Assessing the cytotoxic effects of this compound is a critical first step in evaluating its potential as a therapeutic agent. This document provides detailed protocols for a panel of standard in vitro assays to determine the cytotoxicity of this compound and to elucidate its mechanism of action.
The described assays will enable researchers to quantify cell viability and death, differentiate between apoptotic and necrotic cell death pathways, and investigate the involvement of key effector caspases.
Data Presentation
Due to the limited availability of published cytotoxicity data specifically for this compound, the following table presents data for the structurally related compound, Furaquinocin K, to serve as a representative example. Researchers should generate their own dose-response curves and calculate IC50 values for this compound in their specific cell lines of interest.
Table 1: Exemplary Cytotoxicity Data for a Furaquinocin Compound
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | Not Specified | Not Specified | 12.6[4] |
Note: This data is for Furaquinocin K and should be used for reference only. IC50 values for this compound must be determined experimentally.
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol with 4 mM HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Experimental Workflow for Cytotoxicity Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Furanonaphthoquinones cause apoptosis of cancer cells by inducing the production of reactive oxygen species by the mitochondrial voltage-dependent anion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Antibacterial Spectrum of Furaquinocin A and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antibacterial activity of Furaquinocin A and its derivatives, alongside detailed protocols for evaluating their antimicrobial and cytotoxic properties.
Introduction
Furaquinocins are a class of meroterpenoids produced by Streptomyces species, characterized by a furanonaphthoquinone core. While initially investigated for their potent antitumor activities, some derivatives have also exhibited antibacterial properties. This document outlines the available data on their antibacterial spectrum and provides standardized methods for their evaluation.
A significant finding is that this compound and B, despite being the parent compounds of this class, have been reported to lack antimicrobial activity against a range of Gram-positive and Gram-negative bacteria at concentrations up to 1000 µg/ml. However, certain derivatives, such as Furaquinocin L, have demonstrated notable activity against specific Gram-positive bacteria.
Antibacterial Spectrum and Cytotoxicity
The antibacterial and cytotoxic activities of this compound and its derivatives are summarized below. It is important to note that comprehensive antibacterial screening data for all known Furaquinocin derivatives is not publicly available. The following tables present the currently accessible quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of Furaquinocin Derivatives
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| This compound | Various Gram-positive and Gram-negative bacteria | N/A | >1000 |
| Furaquinocin B | Various Gram-positive and Gram-negative bacteria | N/A | >1000 |
| Furaquinocin L | Bacillus subtilis DSM 10 | Positive | 64[1] |
| Furaquinocin L | Staphylococcus aureus Newman | Positive | 2[1] |
| Furaquinocin K | Various tested strains | N/A | No activity observed[1] |
| Furaquinocins C-H | Not specified | N/A | Data not available |
Table 2: Cytotoxicity of Furaquinocin Derivatives
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| Furaquinocin K | HepG2 | Human hepatocellular carcinoma | 12.6[1] |
| Furaquinocin L | HepG2 | Human hepatocellular carcinoma | >37 (No cytotoxicity observed)[1] |
| Furaquinocins A, B, C-H | Various | N/A | Data not available |
Proposed Mechanism of Action
The precise antibacterial mechanism of action for the active Furaquinocin derivatives has not been definitively elucidated. However, based on their naphthoquinone core, two primary mechanisms can be hypothesized. Naphthoquinones are known to exert their antimicrobial effects through two main pathways: inhibition of bacterial DNA gyrase and the generation of reactive oxygen species (ROS).
Inhibition of DNA Gyrase
Naphthoquinones have been shown to inhibit DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated antibacterial target. It is proposed that Furaquinocins may bind to the GyrB subunit of DNA gyrase, inhibiting its ATPase activity and preventing the negative supercoiling of DNA, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of Furaquinocin action via inhibition of DNA gyrase.
Generation of Reactive Oxygen Species (ROS)
The quinone structure of Furaquinocins allows them to participate in redox cycling within the bacterial cell. This can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The accumulation of ROS causes oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, which ultimately results in bacterial cell death.
Caption: Proposed mechanism of Furaquinocin action via ROS generation.
Experimental Protocols
The following are detailed protocols for the determination of the antibacterial and cytotoxic activities of this compound and its derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound or derivative stock solution (e.g., 1 mg/mL in DMSO)
-
Test bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of Compound:
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the Furaquinocin stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of bacteria to a compound.
Materials:
-
This compound or derivative
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains
-
Sterile swabs
-
Solvent for dissolving the compound (e.g., DMSO)
-
Incubator (37°C)
Procedure:
-
Disk Preparation:
-
Dissolve the Furaquinocin compound in a suitable solvent to a known concentration.
-
Impregnate sterile filter paper disks with a specific amount of the compound solution and allow them to dry.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile swab into the bacterial suspension and remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Protocol 3: MTT Cytotoxicity Assay
This protocol assesses the effect of a compound on the viability of mammalian cells.
Materials:
-
This compound or derivative
-
Human cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Furaquinocin compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Reading Results:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT Cytotoxicity Assay.
References
Using Furaquinocin A as a Molecular Probe for Target Identification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocin A is a naturally occurring meroterpenoid with established antitumor and antibacterial properties. Its complex chemical structure and biological activity make it a compelling candidate for development as a molecular probe to identify novel therapeutic targets. This document provides detailed application notes and protocols for utilizing this compound in target identification studies. The methodologies described herein leverage common proteomics techniques, including affinity chromatography and photo-crosslinking, to isolate and identify cellular binding partners of this compound. While direct target identification studies for this compound are not extensively reported, the protocols provided are based on established methods for natural product target identification. Data from structurally related furanonaphthoquinone compounds are included to provide a basis for potential targets and affected signaling pathways, which require experimental validation for this compound.
Data Presentation: Quantitative Data for Furanonaphthoquinone Derivatives
The following tables summarize the reported in vitro activities of various furanonaphthoquinone derivatives against cancer cell lines and specific protein targets. This data can serve as a preliminary guide for designing target identification and validation experiments for this compound.
Table 1: Cytotoxic Activity of Furanonaphthoquinone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone (AMNQ) | CCRF-CEM (Leukemia) | 0.57 | [1] |
| AMNQ | U87MG.ΔEGFR (Glioblastoma) | 0.96 | [1] |
| AMNQ | HepG2 (Hepatocarcinoma) | 0.76 | [1] |
| AMNQ | MDA-MB-231/BCRP (Breast Cancer) | 3.26 | [1] |
| Naphthoquinone-chalcone hybrid (Compound 5) | Various cancer cell lines | 0.33 (FGFR1 IC50, nM) | [2] |
| Naphthoquinone-chalcone hybrid (Compound 9) | Various cancer cell lines | 0.50 (FGFR1 IC50, nM) | [2] |
| Naphthoquinone-furo-piperidone derivative (Compound 16c) | MDA-MB-231 (Breast Cancer) | < Napabucasin | [3] |
| Naphthoquinone-furo-piperidone derivative (Compound 16c) | MDA-MB-468 (Breast Cancer) | < Napabucasin | [3] |
Table 2: Inhibitory Activity of Furanonaphthoquinone Derivatives against Specific Protein Targets
| Compound/Derivative | Protein Target | IC50/Binding Affinity | Reference |
| Naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives (4h, 4i) | Estrogen Receptor Alpha (ERα) | Potent inhibition (molecular docking) | |
| Naphthoquinone–chalcone hybrid (Compound 5) | FGFR1 Tyrosine Kinase | 0.33 nM | [2] |
| Naphthoquinone–chalcone hybrid (Compound 9) | FGFR1 Tyrosine Kinase | 0.50 nM | [2] |
| Naphthoquinone-furo-piperidone derivative (16c) | STAT3 (phosphorylation at Tyr705) | Significant inhibition at 1 µM | [3] |
| Naphthoquinone-furo-piperidone derivative (16c) | NQO1 | Substrate | [3] |
Experimental Protocols
The following are detailed protocols for key experiments in target identification using a this compound-based molecular probe. These protocols are generalized and may require optimization based on the specific experimental setup and cell system.
Protocol 1: Synthesis of a this compound-based Affinity Probe
To perform affinity chromatography, this compound needs to be chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin). This modification should be designed to minimize disruption of the compound's bioactive conformation.
Materials:
-
This compound
-
Linker with a reactive group (e.g., a terminal amine or carboxyl group)
-
Biotin-NHS ester (or other activated biotinylation reagent)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., EDC, HOBt)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Functionalization of this compound: Introduce a reactive functional group onto the this compound scaffold at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity. This may involve chemical synthesis to create a derivative with a free hydroxyl, amino, or carboxyl group.
-
Linker Attachment: Covalently attach a linker arm to the functionalized this compound. For example, if this compound has a carboxyl group, it can be coupled to an amino-terminated linker using EDC/HOBt chemistry.
-
Biotinylation: React the free end of the linker with an activated biotin reagent, such as Biotin-NHS ester, to create the final biotinylated this compound probe.
-
Purification and Characterization: Purify the probe using techniques like HPLC and confirm its structure and purity via mass spectrometry and NMR.
-
Activity Confirmation: It is crucial to test the biological activity of the biotinylated probe to ensure that the modifications have not significantly compromised its ability to interact with its target(s).
Protocol 2: Target Pull-down using Affinity Chromatography
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated agarose or magnetic beads
-
Cell lysate from the biological system of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)
-
Elution buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin)
-
SDS-PAGE reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Bead Preparation: Incubate streptavidin-conjugated beads with the biotinylated this compound probe to allow for high-affinity binding. Wash the beads to remove any unbound probe.
-
Cell Lysis: Prepare a total protein lysate from the cells or tissues of interest using a suitable lysis buffer.
-
Incubation: Incubate the this compound-bound beads with the cell lysate to allow the probe to bind to its protein targets. A control experiment using beads without the probe or with a biotinylated inactive analog should be run in parallel.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by staining. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
Protocol 3: Synthesis of a this compound-based Photo-crosslinking Probe
Photo-crosslinking probes enable the covalent capture of transient or weak interactions. This involves incorporating a photo-reactive group (e.g., a diazirine) into the this compound scaffold.
Materials:
-
This compound derivative with a suitable functional group for modification
-
A linker containing a photo-reactive moiety (e.g., a diazirine) and a terminal alkyne or azide for click chemistry
-
Copper(I) catalyst and ligands for click chemistry (if applicable)
-
Biotin-azide or biotin-alkyne for click chemistry-based affinity purification
-
UV lamp (typically 365 nm)
Procedure:
-
Probe Synthesis: Synthesize a this compound analog containing a photo-reactive group and a bioorthogonal handle (e.g., an alkyne). The placement of these modifications should be guided by SAR data.
-
Probe Validation: Confirm the structure and purity of the synthesized probe and verify that its biological activity is retained.
-
Cellular Treatment: Treat live cells or cell lysates with the photo-crosslinking probe.
-
UV Irradiation: Expose the samples to UV light to activate the photo-reactive group, leading to covalent crosslinking of the probe to its binding partners.
-
Click Chemistry (optional but recommended): If the probe contains a bioorthogonal handle, perform a click reaction to attach a reporter tag, such as biotin, for subsequent affinity purification.
-
Affinity Purification and Identification: Follow the affinity chromatography protocol (Protocol 2) to pull down and identify the cross-linked proteins.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for target identification using this compound affinity chromatography.
Caption: Workflow for target identification using a this compound photo-crosslinking probe.
Postulated Signaling Pathways Modulated by Furanonaphthoquinones
The following diagrams illustrate signaling pathways that have been reported to be modulated by furanonaphthoquinone derivatives. These pathways represent potential areas of investigation for this compound's mechanism of action.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by furanonaphthoquinones.
References
- 1. Cytotoxicity and mode of action of a naturally occurring naphthoquinone, 2-acetyl-7-methoxynaphtho[2,3-b]furan-4,9-quinone towards multi-factorial drug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of naphthoquinone-furo-piperidone derivatives as dual targeting agents of STAT3 and NQO1 for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heterologous Expression of the Furaquinocin A Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the furaquinocin A biosynthetic gene cluster, a key step in the production of this potent antitumor compound. This compound, a hybrid polyketide-isoprenoid natural product originally isolated from Streptomyces sp. strain KO-3988, has garnered significant interest for its therapeutic potential.[1] Heterologous expression in well-characterized hosts offers a promising avenue for improving production titers, facilitating genetic manipulation, and enabling the generation of novel analogs.
Introduction to Heterologous Expression of this compound
The this compound biosynthetic gene cluster is approximately 25 kb in size and directs the synthesis of a unique molecular scaffold.[1] Successful heterologous expression has been achieved in hosts such as Streptomyces lividans TK23 and Streptomyces albus.[1] The process involves the isolation and cloning of the entire gene cluster into a suitable expression vector, transformation of a selected host strain, and subsequent fermentation and analysis of the produced metabolites. This document outlines the key methodologies and expected outcomes for these steps.
Quantitative Data Summary
The following table summarizes the reported production yield of furaquinocin D, a direct precursor of this compound, in a heterologous host. This data serves as a benchmark for initial expression experiments.
| Compound | Heterologous Host | Expression Vector | Production Titer (mg/L) | Reference |
| Furaquinocin D | Streptomyces lividans TK23 | pWHM-Fura2 (pWHM3 derivative) | ~0.2 | [1] |
This compound Biosynthetic Pathway
The biosynthesis of this compound proceeds through a complex pathway involving both polyketide and isoprenoid precursors. Understanding this pathway is crucial for metabolic engineering efforts aimed at improving yield.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow
The overall workflow for the heterologous expression of the this compound gene cluster is depicted below.
Caption: General workflow for heterologous expression.
Experimental Protocols
Protocol 1: Cloning of the this compound Gene Cluster
Objective: To clone the ~25 kb this compound gene cluster from Streptomyces sp. KO-3988 into the pWHM3 vector.
Materials:
-
Genomic DNA from Streptomyces sp. KO-3988
-
pWHM3 vector
-
Restriction enzymes (e.g., BamHI, HindIII)
-
T4 DNA Ligase
-
E. coli competent cells (e.g., DH5α) for subcloning
-
LB agar and broth with appropriate antibiotics (ampicillin for pWHM3 in E. coli)
-
DNA purification kits
Method:
-
Genomic DNA Library Construction:
-
Partially digest high-molecular-weight genomic DNA from Streptomyces sp. KO-3988 with a suitable restriction enzyme (e.g., Sau3A) to generate fragments in the 20-30 kb range.
-
Dephosphorylate the pWHM3 vector after digestion with a compatible enzyme (e.g., BamHI).
-
Ligate the genomic DNA fragments with the prepared pWHM3 vector.
-
Transform the ligation mixture into E. coli and select for transformants on antibiotic-containing plates.
-
-
Screening for the this compound Gene Cluster:
-
Design primers based on known sequences within the this compound gene cluster.
-
Perform colony PCR on the transformants to identify clones containing the desired gene cluster.
-
Alternatively, use a labeled DNA probe corresponding to a known gene in the cluster to screen the library by colony hybridization.
-
-
Vector Construction (pWHM-Fura2):
-
For a more targeted approach, amplify the upstream and downstream regions of the MV2 cluster, which are known to contain the fur genes, using PCR with primers incorporating restriction sites (e.g., XbaI and HindIII).[1]
-
Digest the PCR products and the pWHM3 vector with the corresponding restriction enzymes.
-
Ligate the fragments into pWHM3 to generate the expression construct (e.g., pWHM-Fura2).[1]
-
Verify the construct by restriction analysis and sequencing.
-
Protocol 2: Protoplast Transformation of Streptomyces lividans TK23
Objective: To introduce the recombinant pWHM3 vector containing the this compound gene cluster into S. lividans TK23.
Materials:
-
S. lividans TK23 spores
-
YEME medium supplemented with glycine
-
Lysozyme solution
-
P buffer
-
R2YE regeneration medium
-
Thiostrepton (for selection)
Method:
-
Preparation of Protoplasts:
-
Inoculate S. lividans TK23 spores into YEME medium containing glycine and incubate until the late logarithmic growth phase.
-
Harvest the mycelia by centrifugation and wash with a sucrose solution.
-
Resuspend the mycelia in lysozyme solution and incubate to digest the cell wall, monitoring protoplast formation microscopically.
-
Gently wash the protoplasts with P buffer and resuspend in P buffer.
-
-
Transformation:
-
Mix the protoplast suspension with the recombinant pWHM3 plasmid DNA.
-
Add polyethylene glycol (PEG) to induce DNA uptake and gently mix.
-
Plate the transformation mixture onto R2YE regeneration plates.
-
-
Selection of Transformants:
-
After incubation to allow for cell wall regeneration, overlay the plates with a soft agar containing thiostrepton.
-
Continue incubation until transformant colonies appear.
-
Isolate individual colonies and confirm the presence of the plasmid by PCR or plasmid isolation.
-
Protocol 3: Fermentation and Extraction of this compound
Objective: To produce and extract this compound from the recombinant S. lividans strain.
Materials:
-
Recombinant S. lividans strain
-
SK no. 2 medium
-
Thiostrepton
-
Ethyl acetate
Method:
-
Fermentation:
-
Extraction:
-
Harvest the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Separate the organic phase and evaporate to dryness under reduced pressure.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol) for analysis.
-
Protocol 4: HPLC Analysis of this compound
Objective: To detect and quantify this compound in the crude extract.
Materials:
-
Crude extract containing this compound
-
This compound standard (if available)
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a C18 reverse-phase column and a UV detector
Method:
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a mixture of methanol and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10-20 µL
-
-
Quantification:
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Inject the crude extract and integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the extract based on the standard curve.
-
Strategies for Improving Production
To enhance the yield of this compound, several metabolic engineering strategies can be employed:
-
Promoter Engineering: Replacing the native promoter of the this compound gene cluster with a strong, constitutive promoter can significantly increase transcription and subsequent production.
-
Host Strain Engineering: Utilizing engineered Streptomyces hosts with deleted competing secondary metabolite pathways can redirect metabolic flux towards this compound biosynthesis.
-
Precursor Supply Enhancement: Overexpression of genes in the mevalonate pathway (MV2 cluster) can increase the pool of isoprenoid precursors, a key building block for this compound.
-
Optimization of Fermentation Conditions: Systematically optimizing medium components (carbon and nitrogen sources), pH, temperature, and aeration can significantly improve product titers.
References
Application Notes and Protocols for Genetic Manipulation of the Furaquinocin Biosynthetic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furaquinocins are a class of polyketide-isoprenoid hybrid natural products produced by Streptomyces species, notably Streptomyces sp. KO-3988.[1] These compounds exhibit potent antitumor activity, making their biosynthetic pathway a subject of significant interest for genetic manipulation to produce novel analogs with improved therapeutic properties.[1] The furaquinocin biosynthetic gene cluster (fur) has been identified and characterized, paving the way for targeted genetic engineering strategies.[1][2] This document provides detailed protocols for the genetic manipulation of the furaquinocin biosynthetic pathway, including gene knockout, heterologous expression, and precursor-directed biosynthesis.
Data Presentation
Table 1: Furaquinocin Production Titers in Engineered Streptomyces Strains
| Strain | Genetic Modification | Production Titer (mg/L) | Reference |
| Streptomyces lividans TK23 + pWHM-Fura1 (ORFs 1-4) | Heterologous expression of partial fur cluster | Undisclosed | [1] |
| S. albus G153/pWFQΔfur5 | In-frame deletion of fur5 | Production of intermediate 3, loss of furaquinocin 1 | [2][3] |
| S. kanamyceticus ATCC12853 ΔkanJ | Gene knockout for precursor redirection | 543.18 ± 42 (Kanamycin B) | [4][5] |
Table 2: Kinetic Parameters of Key Furaquinocin Biosynthetic Enzymes
| Enzyme | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Fur7 | 2-methoxy-3-methylflaviolin, Geranyl diphosphate | N/A | N/A | [6] |
| Fur5 | 8-amino-flaviolin (3), Nitrite | N/A | N/A | [3] |
| Fur6 | 1,2,4,5,7-pentahydroxynaphthalene (PHN), SAM | N/A | N/A | [3] |
| Fur4 | 3-methyl PHN (10), SAM | N/A | N/A | [7] |
Note: Specific kinetic data for furaquinocin biosynthetic enzymes are not extensively reported in the literature. The table indicates the enzymes and their substrates that have been biochemically characterized.
Experimental Protocols
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol describes the in-frame deletion of a target gene within the furaquinocin biosynthetic cluster in a Streptomyces host using the CRISPR-Cas9 system. This method is highly efficient for targeted genetic manipulation.[8][9]
Materials:
-
Streptomyces strain harboring the furaquinocin gene cluster
-
pCRISPomyces-2 vector[10]
-
E. coli ET12567/pUZ8002 for conjugation[11]
-
Oligonucleotides for guide RNA (gRNA) and homology arms
-
Restriction enzymes (e.g., BbsI, XbaI)
-
T4 DNA Ligase
-
Gibson Assembly Master Mix
-
Appropriate antibiotics (e.g., apramycin, nalidixic acid, chloramphenicol)
-
Media: MS agar, LB broth, YEME medium[1]
Protocol:
-
Design of gRNA and Homology Arms:
-
Design a 20-bp gRNA sequence targeting the gene of interest within the fur cluster. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (5'-NGG-3').
-
Design 1.5-2.0 kb homology arms flanking the target gene. These will serve as templates for homologous recombination.
-
-
Construction of the CRISPR-Cas9 Knockout Plasmid:
-
Clone the designed gRNA into the pCRISPomyces-2 vector using Golden Gate assembly with the BbsI restriction enzyme.[10]
-
Linearize the resulting vector with XbaI.
-
Amplify the upstream and downstream homology arms using PCR.
-
Assemble the homology arms into the linearized vector using Gibson Assembly.
-
-
Transformation into E. coli and Conjugation:
-
Transform the final knockout plasmid into E. coli ET12567/pUZ8002.
-
Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on MS agar. Incubate to allow for conjugation.
-
Overlay the plates with appropriate antibiotics (nalidixic acid to select against E. coli, and an antibiotic corresponding to the resistance marker on the plasmid).
-
-
Selection and Verification of Mutants:
-
Isolate individual Streptomyces exconjugants.
-
Screen for the desired double-crossover mutants by replica plating to identify colonies that have lost the plasmid vector (sensitive to the plasmid's antibiotic resistance marker).
-
Confirm the gene deletion by colony PCR using primers flanking the deleted region and subsequent Sanger sequencing.
-
Heterologous Expression of the Furaquinocin Gene Cluster in Streptomyces lividans
This protocol details the heterologous expression of the fur gene cluster in a clean host like Streptomyces lividans TK24, which has a simplified metabolic background.[12]
Materials:
-
Cosmid or BAC library of the furaquinocin-producing Streptomyces sp.
-
Streptomyces lividans TK24 as the heterologous host
-
Integrative expression vector (e.g., pSET152-based)
-
E. coli ET12567/pUZ8002
-
Appropriate antibiotics
-
Media: MS agar, TSB broth, R2YE medium
Protocol:
-
Cloning of the Furaquinocin Biosynthetic Gene Cluster:
-
Screen a cosmid or BAC library of the native furaquinocin producer to identify clones containing the entire fur gene cluster.
-
Subclone the identified fur cluster into a suitable Streptomyces integrative expression vector. The vector should contain an attachment site (attP) for site-specific integration into the host chromosome and a strong constitutive promoter.
-
-
Transfer of the Expression Construct into S. lividans:
-
Transform the expression vector containing the fur cluster into the donor E. coli strain ET12567/pUZ8002.
-
Perform intergeneric conjugation between the E. coli donor and S. lividans TK24 recipient as described in Protocol 1.
-
Select for exconjugants on MS agar containing the appropriate antibiotics.
-
-
Cultivation and Analysis of Furaquinocin Production:
-
Inoculate the engineered S. lividans strain into a suitable production medium (e.g., R2YE).
-
Incubate the culture for 5-7 days.
-
Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract for the production of furaquinocins using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
-
Protoplast Transformation of Streptomyces
This protocol provides a method for introducing plasmid DNA into Streptomyces through the formation and transformation of protoplasts. This method is useful for strains that are not amenable to conjugation.[1][3]
Materials:
-
Streptomyces strain
-
Plasmid DNA
-
YEME medium supplemented with glycine
-
Lysozyme
-
P buffer
-
PEG 1000
-
R2YE regeneration medium
Protocol:
-
Preparation of Mycelium:
-
Grow the Streptomyces strain in YEME medium containing 0.5% glycine to the mid-exponential phase. Glycine makes the mycelium more susceptible to lysozyme treatment.
-
Harvest the mycelium by centrifugation and wash with a sucrose solution.
-
-
Protoplast Formation:
-
Resuspend the mycelial pellet in P buffer containing lysozyme (1 mg/mL).
-
Incubate at 30°C until protoplast formation is observed under a microscope.
-
Filter the protoplast suspension through cotton wool to remove mycelial fragments.
-
Pellet the protoplasts by gentle centrifugation and resuspend in P buffer.
-
-
Transformation:
-
Mix the protoplast suspension with the plasmid DNA.
-
Add PEG 1000 to induce DNA uptake and mix gently.
-
Plate the transformation mixture onto R2YE regeneration medium.
-
-
Selection of Transformants:
-
After incubation to allow for cell wall regeneration, overlay the plates with a soft agar layer containing the appropriate antibiotic to select for transformants.
-
Incubate until transformant colonies appear.
-
Verify the presence of the plasmid in the transformants by colony PCR or plasmid isolation.
-
Visualizations
References
- 1. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
- 2. Gene expression in Streptomyces: construction and application of promoter-probe plasmid vectors in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient plasmid transformation of Streptomyces ambofaciens and Streptomyces fradiae protoplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a highly efficient conjugation protocol for Streptomyces kanamyceticus ATCC12853 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombineering/Lambda red-mediated gene replacement - OpenWetWare [openwetware.org]
- 7. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 10. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 11. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Furaquinocin A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Furaquinocin A is a member of the furaquinocin class of natural products, which are known for their potential as anticancer agents. While specific data on this compound is limited in publicly available literature, the study of related compounds such as Furaquinocin K and L, and other quinone-based molecules, provides a strong rationale for its investigation as a potential therapeutic. Furaquinocins belong to the broader category of anti-tumor antibiotics, which are known to interfere with critical cellular processes essential for cancer cell survival and proliferation.[1]
The general mechanism of action for many quinone-containing compounds involves the generation of reactive oxygen species (ROS), DNA intercalation, and the inhibition of key enzymes involved in cell growth and proliferation, such as topoisomerases.[1][2] It is hypothesized that this compound may exert its cytotoxic effects through one or more of these mechanisms. For instance, studies on the related compound Furano-1,2-naphthoquinone (FNQ) have shown that it can induce G2/M cell cycle arrest and apoptosis by inactivating Src and PI3K/Akt-mediated signaling pathways.[3] Another study on FNQ demonstrated its ability to inhibit the EGFR signaling pathway, also leading to G2/M arrest and apoptosis.[4]
Therefore, the investigation of this compound in cancer cell line studies should focus on elucidating its specific mechanism of action, identifying the signaling pathways it modulates, and determining its potency and selectivity against a panel of cancer cell lines.
Quantitative Data Summary
The following tables represent the expected data format for summarizing the cytotoxic activity of this compound against various cancer cell lines. The values presented are hypothetical and should be replaced with experimental data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HCT116 | Colon Carcinoma | 48 | Data not available |
| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |
| PC-3 | Prostate Cancer | 48 | Data not available |
| Jurkat | T-cell Leukemia | 48 | Data not available |
Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]
Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Hypothetical Data)
| Protein | Function | Fold Change (Treated vs. Control) |
| Bax | Pro-apoptotic | Data not available |
| Bcl-2 | Anti-apoptotic | Data not available |
| Cleaved Caspase-3 | Executioner caspase | Data not available |
| Cleaved Caspase-9 | Initiator caspase | Data not available |
| PARP | DNA repair, apoptosis marker | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of this compound on key signaling proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Furano-1,2-Naphthoquinone Inhibits Src and PI3K/Akt Signaling Pathways in Ca9-22 Human Oral Squamous Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furano-1,2-naphthoquinone inhibits EGFR signaling associated with G2/M cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Furaquinocin A
Welcome to the technical support center for the total synthesis of Furaquinocin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns. The information is compiled from seminal works in the field to aid chemists, researchers, and drug development professionals in navigating this complex synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Core Stereochemistry and Dihydrobenzofuran Construction
Question: My synthesis of the dihydrobenzofuran core is resulting in poor enantioselectivity and diastereoselectivity. How can I improve stereochemical control at the C2 and C3 positions?
Answer: Achieving high stereoselectivity in the dihydrobenzofuran core is a critical and challenging step. A highly successful approach involves a two-reaction sequence: a Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) followed by a reductive Heck cyclization.[1][2]
-
Palladium-Catalyzed DYKAT: This reaction, performed on carbonates derived from Baylis-Hillman adducts, is effective for setting the initial stereocenter.[1][2] Issues with enantioselectivity can often be traced back to the ligand, catalyst loading, or solvent system.
-
Reductive Heck Cyclization: This subsequent step establishes the second stereocenter with high diastereoselectivity, leading to the desired trans relationship in the dihydrobenzofuran ring system.[1][2] Low yields or the formation of side products in this step may be due to issues with the hydride source or reaction conditions.[3][4]
Troubleshooting:
-
Low Enantiomeric Excess (ee) in DYKAT:
-
Ligand Choice: Ensure the use of a suitable chiral phosphine ligand. The Trost ligand, (1R,2R)-DACH-phenyl Trost ligand, has been shown to be effective.
-
Catalyst Purity: Use high-purity palladium sources, such as Pd₂(dba)₃.
-
Solvent: Dichloromethane is a commonly used solvent; ensure it is anhydrous.
-
-
Low Diastereoselectivity in Reductive Heck Cyclization:
-
Hydride Source: Formic acid is a common hydride donor for this reaction. The concentration and purity are important.
-
Base: A tertiary amine base, like triethylamine, is typically required. Ensure it is freshly distilled.
-
Temperature: Reaction temperature can influence selectivity; optimization may be required.
-
2. Establishing Contiguous Stereocenters
Question: I am struggling to establish the three contiguous stereogenic centers at C(2), C(3), and C(10) with the correct relative stereochemistry. What methods are effective for this transformation?
Answer: The creation of the C(2), C(3), and C(10) contiguous stereocenters is a significant hurdle. One of the key challenges reported was the stereoselective introduction of the C10 stereocenter. A successful strategy involves a stereoselective methylene transfer reaction to an aldehyde intermediate. Another approach for introducing additional stereocenters, particularly for Furaquinocins A and B, is a diastereoselective Sakurai allylation.[1][2]
Troubleshooting:
-
Poor Diastereoselectivity in Sakurai Allylation:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) are critical for facial selectivity.[5][6]
-
Temperature: These reactions are often performed at low temperatures (-78 °C) to maximize selectivity.
-
Substrate Conformation: The existing stereocenters in the molecule will influence the preferred direction of attack. Conformation analysis may be necessary to understand the observed selectivity.
-
3. Construction of the Naphthoquinone Moiety
Question: What are the common challenges and effective methods for constructing the highly substituted naphthoquinone portion of this compound?
Answer: The assembly of the naphthoquinone core is a non-trivial step. A robust and modular method utilizes squaric acid-based methodology.[1][2] This approach allows for the flexible synthesis of various Furaquinocin analogues by using differentially substituted squaric acid derivatives.[1]
Troubleshooting:
-
Low Yields in Squaric Acid Annulation:
-
Reactivity of Squaric Acid Derivatives: The choice of the squaric acid derivative is crucial. Di-tert-butyl squarate is a common starting material.
-
Reaction Conditions: These reactions often require thermal or high-pressure conditions. Careful optimization of temperature and reaction time is necessary.
-
Purification: The resulting naphthoquinones can be prone to decomposition, requiring careful handling during workup and purification.[7][8]
-
4. Protecting Group Strategy
Question: How can I achieve selective oxidation of the aromatic ring in the final steps of the synthesis without affecting other sensitive functional groups?
Answer: A well-designed protecting group strategy is essential for the successful total synthesis of this compound. The choice of protecting groups for the phenolic hydroxyls on the naphthalene core is critical for achieving selective oxidation at a late stage. The use of methyl ethers as protecting groups has been shown to be effective, allowing for selective deprotection and oxidation to the final naphthoquinone.
Troubleshooting:
-
Non-selective Deprotection/Oxidation:
-
Choice of Protecting Group: If standard protecting groups are leading to a mixture of products, consider more robust options or an orthogonal protecting group strategy.[9][10]
-
Oxidizing Agent: The choice of oxidant is critical. Cerium(IV) ammonium nitrate (CAN) is often used for the oxidation of hydroquinones to quinones. The reaction conditions (solvent, temperature, reaction time) must be carefully controlled to avoid over-oxidation or side reactions.
-
Quantitative Data Summary
| Step | Key Reaction | Reagents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Dihydrobenzofuran Core Synthesis | Pd-catalyzed DYKAT | Pd₂(dba)₃, (1R,2R)-DACH-phenyl Trost ligand | 85-95 | - | >95 | [1] |
| Dihydrobenzofuran Core Synthesis | Reductive Heck Cyclization | Pd(OAc)₂, PPh₃, HCOOH, Et₃N | 70-80 | >20:1 | - | [1] |
| Introduction of C10 Stereocenter | Diastereoselective Sakurai Allylation | Allyltrimethylsilane, TiCl₄ | 60-70 | >10:1 | - | [1] |
| Naphthoquinone Formation | Squaric Acid Annulation | Di-tert-butyl squarate, n-BuLi, then thermal annulation | 40-50 | - | - | [1] |
Experimental Protocols
Detailed Methodology for Pd-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)
-
To a solution of the carbonate derived from the Baylis-Hillman adduct (1.0 eq) in anhydrous dichloromethane (0.1 M) is added the palladium catalyst, Pd₂(dba)₃ (2.5 mol %), and the chiral ligand, (1R,2R)-DACH-phenyl Trost ligand (7.5 mol %).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired enantioenriched product.
Visualizations
Logical Relationships in Stereocenter Formation
Caption: Control of stereochemistry in this compound synthesis.
Experimental Workflow for this compound Synthesis (Trost Approach)
Caption: Modular workflow for the total synthesis of this compound.
References
- 1. Total syntheses of this compound, B, and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]
- 6. Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Furaquinocin A Fermentation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in improving the yield of Furaquinocin A from Streptomyces sp. KO-3988.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its producing organism, Streptomyces sp. KO-3988, unique?
A1: this compound is a natural polyketide-isoprenoid hybrid compound with potent antitumor activity.[1] It belongs to a class of molecules known as meroterpenoids. The producing organism, Streptomyces sp. KO-3988, is notable because it is equipped with two distinct mevalonate (MV) pathway gene clusters, which are involved in the biosynthesis of isoprenoid precursors.[1] In most actinomycetes, the methylerythritol phosphate (MEP) pathway is the primary route for these precursors.[2]
Q2: What are the key precursor pathways for this compound biosynthesis?
A2: this compound is a hybrid molecule derived from two main pathways: the polyketide pathway and the isoprenoid biosynthesis pathway.[3] The isoprenoid units (specifically, a geranyl group) are synthesized from isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[3] The polyketide portion is derived from a 1,3,6,8-tetrahydroxynaphthalene (THN) scaffold.[4][5] A key intermediate common to many THN-derived meroterpenoids is 8-amino-flaviolin.[5]
Q3: What are the general strategies for enhancing secondary metabolite production in Streptomyces?
A3: Strategies to improve secondary metabolite yields in Streptomyces can be broadly categorized into:
-
Fermentation Optimization: Systematically adjusting medium components (carbon, nitrogen, phosphate sources) and culture conditions (pH, temperature, aeration, incubation time).[6][7][8]
-
Genetic Engineering: Manipulating the genetic composition of the producing strain.[9] This can involve overexpressing pathway-specific activator genes or heterologously expressing the entire biosynthetic gene cluster in a more robust host strain.[9][10]
-
Elicitation: Adding small molecules or signaling molecules (elicitors) to the culture medium to trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters.[11]
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | The balance of carbon, nitrogen, and phosphate is critical. High concentrations of readily metabolized sources like glucose can sometimes repress secondary metabolism. |
| Action: Perform a medium optimization experiment. Systematically test different carbon sources (e.g., glucose, starch, glycerol), nitrogen sources (e.g., soybean meal, peptone, yeast extract), and phosphate concentrations.[8] Use a One-Factor-at-a-Time (OFAT) or Response Surface Methodology (RSM) approach.[12][13] | |
| Incorrect Fermentation Parameters | pH, temperature, aeration (rotation speed), and fermentation time heavily influence secondary metabolite production. The optimal range for Streptomyces growth is often different from the optimal range for production.[6][7] |
| Action: Optimize physical parameters. Test a range of initial pH values (e.g., 6.0-8.0), temperatures (e.g., 25-37°C), and agitation speeds.[7][14] Conduct a time-course experiment to determine the optimal harvest time, as production often occurs in the stationary phase.[7][11] | |
| Poor Inoculum Quality | The age and density of the seed culture can impact the subsequent production phase. |
| Action: Standardize your inoculum preparation. Optimize the seed culture age (e.g., test 3, 4, and 5-day old cultures) and the inoculum volume (e.g., 2%, 5%, 10% v/v).[7] | |
| Genetic Instability of the Strain | Repeated subculturing can sometimes lead to reduced productivity in Streptomyces strains. |
| Action: Always start fermentations from a fresh culture grown from a frozen glycerol stock of a low-passage isolate.[15] |
Issue 2: Fermentation Contamination
| Possible Cause | Troubleshooting Step |
| Inadequate Sterilization | Contamination can arise from improperly sterilized media, flasks, or bioreactors. Oily substrates can be particularly difficult to sterilize.[16] |
| Action: Verify autoclave performance using biological indicators (e.g., Bacillus stearothermophilus spore strips).[16] For media with oils, add a small amount of water (e.g., 1 ml per 100 ml of oil) before autoclaving to improve heat penetration.[16] Always perform a sterility check on your medium before inoculation. | |
| Poor Aseptic Technique | Contamination can be introduced during inoculation or sampling. |
| Action: Perform all manipulations in a laminar flow hood. Ensure all tools, pipette tips, and surfaces are sterile.[15] | |
| Contaminated Cell Bank | The master or working cell bank may be contaminated. |
| Action: Streak out a sample from your glycerol stock onto a rich, non-selective medium to check for purity before starting a new experiment.[16] |
Experimental Protocols & Data
Protocol 1: General Seed and Production Culture for Streptomyces
This protocol is a general starting point and should be optimized for Streptomyces sp. KO-3988 and this compound production.
1. Seed Culture Preparation:
- Prepare a seed medium (e.g., ISP-2, which contains yeast extract, malt extract, and glucose).[17]
- Inoculate the medium with Streptomyces sp. KO-3988 from a fresh agar plate or a thawed glycerol stock.
- Incubate at 28-30°C with agitation (e.g., 180-220 rpm) for 3-5 days.[7][14]
2. Production Culture:
- Prepare the production medium in flasks or a bioreactor. A starting point could be a medium containing a complex carbon source (e.g., starch), a nitrogen source (e.g., soybean meal), and minerals.[7][17]
- Inoculate the production medium with a defined volume (e.g., 5% v/v) of the seed culture.[7]
- Incubate under controlled conditions. Typical parameters to start with are: Temperature 28-30°C, initial pH 6.5-7.0, and agitation of 220 rpm for 7-12 days.[7][14]
3. Monitoring and Harvest:
- Periodically take samples to measure biomass (e.g., dry cell weight) and this compound concentration (using a method like HPLC).
- Harvest the culture at the time point corresponding to the peak this compound titer.
Data Presentation: Examples of Fermentation Optimization
The following tables summarize optimization results for secondary metabolites in other Streptomyces species, providing a reference for the potential impact of optimizing different parameters.
Table 1: Optimization of Fermentation Conditions for Chrysomycin A Production by Streptomyces sp. 891-B6 [7]
| Parameter | Initial Condition | Optimized Condition |
| Seed Age | Not specified | 5 days |
| Inoculum Volume | Not specified | 5% (v/v) |
| Initial pH | 7.0 | 6.5 |
| Fermentation Time | 10 days | 12 days |
| Resulting Yield | 952.3 ± 53.2 mg/L | 1601.9 ± 56.7 mg/L |
Table 2: Optimization of Medium Components for Chrysomycin A Production [7]
| Component | Initial Concentration | Optimized Concentration |
| Glucose | 20.0 g/L | 39.28 g/L |
| Corn Starch | 5.0 g/L | 20.66 g/L |
| Soybean Meal | 10.0 g/L | 15.48 g/L |
| CaCO₃ | 2.0 g/L | 2.0 g/L |
Visualizations: Pathways and Workflows
This compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process involving enzymes from the fur gene cluster. It begins with polyketide synthesis to form a THN scaffold, followed by a series of modifications including deamination, methylation, and prenylation.[4][5]
Caption: Simplified biosynthetic pathway of this compound.
Workflow for Fermentation Media Optimization
A systematic approach is crucial for successfully optimizing fermentation media. The One-Factor-at-a-Time (OFAT) method is a straightforward strategy where one variable is changed while others are kept constant.
Caption: Workflow for One-Factor-at-a-Time (OFAT) media optimization.
Troubleshooting Flowchart: Low Fermentation Yield
This logical diagram provides a step-by-step process for diagnosing the cause of low this compound yield.
Caption: Troubleshooting flowchart for low secondary metabolite yield.
References
- 1. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcmas.com [ijcmas.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
Overcoming low solubility of Furaquinocin A in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the low aqueous solubility of Furaquinocin A, a naphthoquinone-based meroterpenoid with potential therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring compound with demonstrated cytotoxic activity against various cancer cell lines, including HeLa S3 and B16 melanoma cells.[1] Like many complex natural products, this compound is a hydrophobic molecule, which results in low solubility in aqueous solutions. This poor water solubility can be a significant hurdle for in vitro and in vivo experiments, as most biological assays are conducted in aqueous environments.
Q2: What is the recommended solvent for dissolving this compound?
Based on its chemical properties and information from suppliers, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Its structural relative, 1,4-naphthoquinone, also shows good solubility in organic solvents like DMSO and ethanol.
Q3: How do I prepare a stock solution of this compound?
To prepare a concentrated stock solution, dissolve this compound in 100% DMSO. It is crucial to ensure the compound is completely dissolved before further dilution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous experimental medium. What should I do?
This is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the final concentration of this compound: The final concentration in your aqueous medium may be too high, exceeding its solubility limit. Try performing a serial dilution to find the maximum tolerated concentration.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can sometimes help to keep the compound in solution.
-
Vortex immediately after dilution: Vigorous mixing immediately after adding the DMSO stock to the aqueous medium can aid in dispersion and prevent immediate precipitation.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and ethanol, or other biocompatible solvents, could be explored.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. This is a widely used technique in pharmaceutical formulation.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water. However, the choice of surfactant and its concentration must be carefully optimized to avoid cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate, or the concentration is too high. | Ensure you are using a recommended organic solvent like DMSO. Try adding a smaller amount of powder to the solvent or gently warming the solution. |
| The compound dissolves in DMSO but precipitates upon dilution in aqueous buffer or cell culture medium. | The aqueous solubility limit has been exceeded. | Decrease the final concentration of this compound. Increase the final DMSO concentration (while staying within the tolerated range for your cells). Add the DMSO stock to pre-warmed medium while vortexing. |
| Inconsistent experimental results. | The compound may not be fully solubilized or may be precipitating over time in the experimental setup. | Visually inspect your solutions for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment. Consider using a solubility-enhancing formulation. |
| Observed cellular toxicity that is not dose-dependent with this compound. | The solvent (e.g., DMSO) may be causing toxicity at the concentration used. | Always include a vehicle control in your experiments with the same final concentration of the solvent. If solvent toxicity is suspected, try reducing the solvent concentration or exploring alternative solubilization methods. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentrations.
-
Crucially , add the this compound stock solution to the pre-warmed medium while gently vortexing to ensure rapid and uniform dispersion.
-
The final concentration of DMSO should ideally not exceed 0.5% (v/v). Remember to include a vehicle control with the same final DMSO concentration in your experimental design.
-
Use the freshly prepared dilutions immediately for your experiments.
-
Visualizations
Caption: Workflow for preparing this compound for cell-based assays.
Caption: Troubleshooting logic for this compound precipitation.
References
Optimizing reaction conditions for Furaquinocin A derivatization
Welcome to the technical support center for the optimization of reaction conditions for Furaquinocin A derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for derivatization on the this compound core?
A1: The this compound scaffold presents several potential sites for chemical modification. The primary locations for derivatization are the hydroxyl and quinone moieties of the naphthoquinone core, as well as the isoprenoid side chain. The choice of reaction conditions can influence the selectivity of the derivatization.
Q2: Which functional groups can be introduced onto the this compound molecule?
A2: A variety of functional groups can be introduced to modify the biological activity and physicochemical properties of this compound. These include, but are not limited to, esters, ethers, and modifications to the side chain. The dense functionalization of the naphthoquinone core allows for a range of chemical transformations.[1]
Q3: What are some common challenges when purifying this compound derivatives?
A3: Purification of this compound derivatives can be challenging due to the potential for complex reaction mixtures and the hydrophobic nature of the compounds. Common issues include the separation of regioisomers and diastereomers, as well as the removal of unreacted starting material and reagents. Techniques such as high-speed counter-current chromatography (HSCCC) and preparative HPLC are often employed for the purification of naphthoquinone derivatives.[2]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of this compound derivatization reactions. By comparing the TLC profile of the reaction mixture to that of the starting material, you can observe the formation of new, more or less polar products. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Reagent Reactivity | Ensure the purity and activity of your derivatizing agent. Some reagents may degrade upon storage. Consider using a freshly opened bottle or purifying the reagent before use. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at an appreciable rate. Conversely, excessive heat can lead to degradation of the starting material or product. Experiment with a range of temperatures to find the optimal condition. |
| Incorrect Solvent | The solvent can significantly impact the solubility of reactants and the reaction rate. Ensure this compound and the derivatizing agent are soluble in the chosen solvent. Consider screening a panel of solvents (e.g., THF, DMF, DCM). |
| Presence of Water | Many derivatization reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Steric Hindrance | The chosen derivatization site on the this compound molecule may be sterically hindered, preventing the reaction from occurring efficiently. Consider using a less bulky derivatizing agent or targeting a different functional group. |
Problem 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | This compound has multiple reactive sites. To improve selectivity, consider using protecting groups to block unwanted reactions at other sites. The order of reaction steps can also influence the final product. |
| Over-derivatization | If the reaction is left for too long or at too high a temperature, multiple derivatizations may occur. Monitor the reaction closely by TLC or HPLC and quench it once the desired product is formed. |
| Degradation of Starting Material or Product | The reaction conditions (e.g., strong acid or base, high temperature) may be too harsh, leading to decomposition. Consider using milder reagents or reaction conditions. |
| Oxidation/Reduction of the Naphthoquinone Core | The naphthoquinone moiety is redox-active. Avoid strong oxidizing or reducing agents unless they are part of the desired transformation. Degassing solvents can help prevent unwanted oxidation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Product and Starting Material | If the product and starting material have similar polarities, they may be difficult to separate by column chromatography. Try using a different solvent system or a different stationary phase (e.g., reverse-phase silica). |
| Formation of Hard-to-Separate Isomers | If the reaction produces a mixture of regioisomers or diastereomers, their separation can be challenging. Preparative HPLC with a chiral or high-resolution column may be necessary. |
| Product is an Oil or Amorphous Solid | Difficulty in obtaining a crystalline product can complicate purification. Trituration with a non-polar solvent can sometimes induce crystallization. If the product remains an oil, purification by chromatography is the best approach. |
Experimental Protocols
Protocol 1: Esterification of this compound Hydroxyl Group
This protocol describes a general procedure for the esterification of a hydroxyl group on the this compound scaffold.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acyl chloride or carboxylic anhydride (e.g., acetic anhydride)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of the acyl chloride or anhydride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Modification of the this compound Side Chain via Cross-Metathesis
This protocol provides a general method for modifying the isoprenoid side chain of this compound using cross-metathesis, a powerful tool for forming new carbon-carbon double bonds.[3]
Materials:
-
This compound
-
Alkene cross-metathesis partner
-
Grubbs' catalyst (e.g., Grubbs' 2nd generation)
-
Anhydrous and degassed DCM or Toluene
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the alkene partner (2-5 equivalents) in anhydrous and degassed DCM.
-
Add Grubbs' catalyst (1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux (around 40 °C for DCM) and stir for 4-24 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the derivatized this compound.
Visualizations
Caption: General workflow for this compound derivatization.
References
Troubleshooting Furaquinocin A purification by chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers purifying Furaquinocin A and related naphthoquinone-based meroterpenoids from Streptomyces cultures.[1]
Purification Workflow Overview
The purification of this compound, a polyketide secondary metabolite, typically involves a multi-step process beginning with fermentation and extraction, followed by one or more chromatographic separations. Understanding this workflow is crucial for effective troubleshooting.
Caption: General workflow for this compound purification.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that are relevant for purification?
A1: this compound (C₂₂H₂₆O₇, Molar Mass: 402.4 g/mol ) is a moderately lipophilic compound.[2] Its structure contains a naphthoquinone core and a terpenoid-derived side chain, making it soluble in organic solvents like ethyl acetate, dichloromethane, and methanol.[1][3] This solubility profile is key to selecting appropriate solvents for extraction and chromatography.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₆O₇ | PubChem CID 6439197[2] |
| Molar Mass | 402.4 g/mol | PubChem CID 6439197[2] |
| XLogP3 | 2.5 | PubChem CID 6439197[2] |
| Description | Naphthoquinone-based meroterpenoid | [1] |
Q2: My crude extract is a complex mixture. What is the best initial chromatography step?
A2: Flash column chromatography using normal-phase silica gel is a common and effective first step for fractionating a crude Streptomyces extract.[4][5] This method allows for the separation of large quantities of material and effectively removes highly polar and non-polar impurities, enriching the fractions that contain this compound and its congeners.
Q3: I'm not getting any compound off my flash chromatography column. What could be the problem?
A3: Several issues could be at play:
-
Compound Decomposition: Furaquinocins, like other natural products, might be unstable on acidic silica gel. You can test for stability by spotting your sample on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs.[4]
-
Incorrect Solvent System: The chosen eluent may be too non-polar to move your compound. If you suspect this, you can try flushing the column with a much stronger solvent (e.g., 10% methanol in dichloromethane) to see if you can recover the material.[4][6]
-
Sample Precipitation: The compound may have precipitated at the top of the column, which can happen if it is not fully soluble in the loading or mobile phase solvent.[4]
Troubleshooting Preparative HPLC
High-Performance Liquid Chromatography (HPLC) is essential for obtaining high-purity this compound. However, various issues can arise during this critical step.
Problem 1: Poor Peak Resolution
My this compound peak is co-eluting with a contaminant. How can I improve the separation?
Poor resolution is a common challenge, especially when purifying congeners like Furaquinocins C, D, or K, which have very similar structures.[3][7]
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Modify the gradient by making it shallower. A slower increase in the organic solvent percentage over a longer time can significantly improve the separation of closely eluting compounds.[8]
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Different solvents can alter the selectivity of the separation.
-
Modify pH: For ionizable compounds, adjusting the pH of the aqueous mobile phase can dramatically impact retention and resolution.[8]
-
-
Reduce the Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the stationary phase, which can enhance resolution.[9] However, this will also increase the run time.
-
Decrease Sample Load: Overloading the column is a frequent cause of peak broadening and poor resolution.[8][9] Try injecting a smaller volume or a more dilute sample.
-
Check Column Health: A degraded column with a damaged stationary phase or blocked frit will lead to poor performance.[10][11] Check the column's backpressure and theoretical plates with a standard compound if possible.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Problem 2: High Backpressure
The pressure in my HPLC system is abnormally high. What should I do?
High backpressure can damage the pump and the column. It is crucial to address this issue immediately.
Possible Causes and Solutions:
-
Column Frit Blockage: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.[10]
-
Solution: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.[12] Try back-flushing the column at a low flow rate. If this doesn't work, the frit may need to be replaced.
-
-
System Blockage: A blockage could be present in the tubing, injector, or guard column.
-
Solution: Systematically disconnect components starting from the detector and working backward to identify the source of the blockage.
-
-
Buffer Precipitation: If using buffered mobile phases, salts can precipitate if the organic solvent concentration becomes too high.[10][11]
-
Solution: Ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient. Flush the system thoroughly with water after use.[10]
-
| Potential Cause | Recommended Action |
| Blocked column inlet frit | Back-flush the column; replace the frit.[10] |
| Particulates in sample/solvent | Filter all samples and mobile phases before use.[12][13] |
| Buffer precipitation | Ensure buffer solubility; flush system with aqueous solution after runs.[11] |
| Blockage in system tubing | Systematically disconnect components to locate and clear the blockage. |
Experimental Protocol Example
Preparative HPLC for this compound Purification
This protocol provides a general methodology. Actual parameters may need to be optimized for your specific crude extract and HPLC system.
1. Sample Preparation:
- Take the this compound-enriched fractions from the initial flash chromatography step and evaporate the solvent under reduced pressure.
- Dissolve the dried residue in a minimal amount of a strong solvent (e.g., DMSO or Methanol).
- Dilute the sample with the initial mobile phase (e.g., 50% Water/50% Acetonitrile) to ensure it is fully dissolved and to prevent injection shock.
- Filter the sample through a 0.45 µm syringe filter before injection.[12]
2. HPLC Method Parameters:
- This table provides a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 10 µm, 250 x 20 mm | Standard for reverse-phase preparative purification. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent. |
| Gradient | 50% to 95% B over 40 min | A shallow gradient is key for resolving similar compounds.[8] |
| Flow Rate | 10-15 mL/min | Adjust based on column size and pressure limits. |
| Detection | UV-Vis at 254 nm and 280 nm | Naphthoquinone chromophore absorbs in this range. |
| Injection Volume | 1-5 mL | Depends on sample concentration and column capacity. Avoid overloading.[9] |
3. Fraction Collection:
- Collect fractions based on the UV chromatogram peaks.
- Combine the fractions containing the pure this compound peak based on subsequent analytical HPLC analysis.
- Evaporate the solvent to obtain the purified compound.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C22H26O7 | CID 6439197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. youtube.com [youtube.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. uhplcs.com [uhplcs.com]
- 12. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 13. pdf.dutscher.com [pdf.dutscher.com]
Addressing off-target effects of Furaquinocin A in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Furaquinocin A in cellular assays. Our aim is to help you address potential off-target effects and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural product belonging to the class of polyketide-isoprenoid hybrid compounds and has demonstrated potent antitumor activity.[1][2] Its structure contains a quinone moiety, which is a common feature in many cytotoxic compounds.[3][4][5][6] While its precise molecular targets are still under investigation, compounds with a quinone structure are known to exert cytotoxic effects through mechanisms such as the generation of reactive oxygen species (ROS) and by acting as Michael acceptors, which allows them to form covalent adducts with cellular nucleophiles like proteins and DNA.[4][6]
Q2: What are the potential on-target and off-target effects of this compound?
A2: Given its antitumor properties, the intended "on-target" effect of this compound is likely the induction of cell death in cancer cells, potentially through the activation of apoptotic pathways. However, due to its reactive quinone structure, this compound may have several "off-target" effects. These can include non-specific alkylation of proteins, leading to enzyme inhibition or activation of stress-response pathways.[4][6] Quinone compounds have been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cell survival and proliferation.[7][8][9][10] Disruption of these pathways in non-cancerous cells could lead to toxicity.
Q3: Which cellular assays are recommended to assess the effects of this compound?
A3: To characterize the cellular effects of this compound, a multi-faceted approach is recommended.
-
Cell Viability/Cytotoxicity Assays: Assays like the MTT or LDH release assay are fundamental for determining the dose-dependent cytotoxic effects of the compound.[11]
-
Apoptosis Assays: To investigate if cytotoxicity is mediated by programmed cell death, assays that measure key markers of apoptosis, such as caspase activity (Caspase-3/7, -8, -9), are recommended.
-
Western Blotting: This technique is crucial for investigating the compound's impact on specific signaling pathways (e.g., PI3K/Akt, MAPK) by examining the phosphorylation status of key proteins.[12][13]
Q4: How can I distinguish between on-target and off-target effects?
A4: Distinguishing between on-target and off-target effects is a critical aspect of drug development. A common strategy involves using a combination of approaches:
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the compound, while off-target effects may appear at higher concentrations.
-
Use of control compounds: Comparing the cellular effects of this compound to well-characterized inhibitors of specific pathways can provide insights.
-
Target knockdown/knockout models: Using techniques like siRNA or CRISPR to reduce the expression of a hypothesized target protein can help determine if the effects of this compound are dependent on that protein.
-
Rescue experiments: If a compound is hypothesized to inhibit a specific enzyme, adding back the product of that enzyme's activity could rescue the cells from the compound's effects.
Troubleshooting Guides
MTT Assay
| Problem | Possible Cause | Solution |
| High background in wells without cells | - Contaminated media or reagents.- Phenol red in the media can interfere. | - Use fresh, sterile media and reagents.- Use phenol red-free media for the assay. |
| Low signal or poor dose-response | - Cell seeding density is too low.- Incubation time with MTT reagent is too short.- Compound precipitates in the media. | - Optimize cell seeding density to ensure a linear response.- Increase incubation time with MTT reagent (typically 1-4 hours).- Check for compound precipitation under a microscope. If necessary, adjust solvent concentration or use a different solvent. |
| Inconsistent results between replicates | - Uneven cell seeding.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
Caspase Activity Assay
| Problem | Possible Cause | Solution |
| Weak or no signal in treated cells | - The timing of the assay is not optimal for detecting peak caspase activity.- The compound induces necrosis instead of apoptosis.- Insufficient amount of cell lysate. | - Perform a time-course experiment to determine the optimal time point for caspase activation.- Use an LDH assay to check for necrosis.- Ensure you are using the recommended amount of protein lysate per assay. |
| High background signal in untreated cells | - Spontaneous apoptosis in the cell line.- Contamination of reagents. | - This can be normal for some cell lines. Compare the fold-change in activity between treated and untreated cells.- Use fresh reagents and perform a "no-cell" control. |
| Signal decreases at high compound concentrations | - At high concentrations, the compound may be causing rapid cell death and degradation of caspases. | - This can be an expected result. Focus on the concentration range where a clear dose-dependent increase in caspase activity is observed. |
Western Blotting for Signaling Pathways
| Problem | Possible Cause | Solution |
| Weak or no signal for phosphorylated proteins | - Protein degradation during sample preparation.- Low abundance of the phosphorylated protein.- Incorrect antibody dilution. | - Add phosphatase inhibitors to your lysis buffer.- Load more protein onto the gel.- Optimize the primary antibody concentration. |
| Inconsistent band intensities for loading controls | - Uneven protein loading.- The loading control protein is affected by the treatment. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Test a different loading control that is known to be stable under your experimental conditions. |
| High background on the membrane | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Reduce the concentration of your antibodies.[12][13] |
Data Presentation
Table 1: Cytotoxicity of Furaquinocin Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) |
| Furaquinocin K | HepG2 | Cytotoxicity | 12.6 µg/mL |
| Furaquinocin L | HepG2 | Cytotoxicity | > 37 µg/mL |
| Furaquinocin L | S. aureus Newman | MIC | 2 µg/mL |
| Furaquinocin L | B. subtilis DSM 10 | MIC | 64 µg/mL |
Data extracted from a study on Furaquinocins K and L, demonstrating their cytotoxic and antibacterial activities.[14] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.[3][4][7][8][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Lysis: After treatment with this compound, lyse the cells using the lysis buffer provided in the assay kit.
-
Lysate Preparation: Centrifuge the samples to pellet cell debris and collect the supernatant containing the cell lysate.
-
Assay Reaction: In a 96-well black plate, add the cell lysate to the assay buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[5][9][16][17]
Western Blotting for p-Akt (Ser473)
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin) to normalize the results.[12][13]
Visualizations
Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helping4cancer.com [helping4cancer.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Furaquinocin A
Disclaimer: Publicly available research on the bioavailability and specific physicochemical properties (e.g., solubility, permeability) of Furaquinocin A is limited. This guide provides a framework based on established strategies for enhancing the bioavailability of complex, poorly soluble natural products with antitumor activity. The experimental protocols and troubleshooting advice are general and should be adapted based on initial characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely bioavailability challenges for a complex polyketide-isoprenoid hybrid compound like this compound?
Natural products of this complexity often face several bioavailability hurdles:
-
Poor Aqueous Solubility: Large, complex structures are frequently lipophilic, leading to low solubility in gastrointestinal fluids. This is a common rate-limiting step for absorption.[1][2]
-
Low Membrane Permeability: High molecular weight and the presence of polar functional groups can hinder passive diffusion across the intestinal epithelium.[3][4][5]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (e.g., Cytochrome P450 enzymes), reducing the amount of active drug that reaches systemic circulation.[6][7]
-
Chemical Instability: The complex structure may be susceptible to degradation in the acidic environment of the stomach.
Q2: What initial physicochemical characterization should be performed for this compound before selecting a bioavailability enhancement strategy?
A thorough understanding of the molecule's properties is critical. Key parameters to measure include:
-
Aqueous Solubility: Determine solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Lipophilicity (LogP/LogD): This measures the compound's affinity for fatty versus aqueous environments and helps predict membrane permeability.[8][9][10]
-
Permeability: Use in vitro models like the Caco-2 cell monolayer assay to assess the rate of transport across an intestinal cell barrier.
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the extent of first-pass metabolism.[7][8][11][12]
-
Solid-State Characterization: Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous, which impacts dissolution.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
The main approaches fall into two categories: formulation-based and medicinal chemistry-based.
-
Formulation Strategies:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in carriers like solid lipid nanoparticles (SLNs), polymeric nanoparticles, or liposomes can protect it from degradation, improve solubility, and enhance uptake.[1][13][14]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gut, presenting the drug in a dissolved state for absorption.[15][16][17][18]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed in a polymer matrix, can significantly increase its dissolution rate.[17][19]
-
-
Medicinal Chemistry Strategies:
Q4: How do I select the most promising strategy for my research?
The choice depends on the specific challenges identified during physicochemical characterization. The workflow below provides a logical decision-making process.
Troubleshooting Guides
Guide 1: Nanoparticle Formulation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Polydispersity Index (PDI > 0.3) or visible aggregation. | 1. Inefficient homogenization/sonication (energy input too low or time too short).2. Inappropriate surfactant concentration (too low to stabilize particles).3. High drug loading causing instability. | 1. Increase homogenization pressure/speed or sonication time/amplitude.2. Screen different surfactants or increase the concentration of the current one.3. Reduce the initial drug-to-lipid/polymer ratio. |
| Low Encapsulation Efficiency (< 70%). | 1. Drug is too hydrophilic for the lipid/polymer matrix.2. Drug leakage during the formulation process (e.g., high temperatures).3. Insufficient interaction between drug and matrix. | 1. For a lipophilic drug like this compound is likely to be, ensure the chosen lipid/polymer is sufficiently non-polar.2. Use a "cold homogenization" technique if the drug is thermolabile.[25]3. Try different lipid or polymer types to find a more compatible matrix. |
| Particle size is too large (> 200 nm), which may limit passive targeting via the EPR effect. [12] | 1. Lipid/polymer concentration is too high.2. Viscosity of the organic phase is too high.3. Homogenization pressure/energy is insufficient. | 1. Decrease the concentration of the lipid or polymer in the formulation.2. Use a lower viscosity organic solvent (if applicable) or increase the temperature slightly.3. Increase the number of homogenization cycles or the pressure.[15][26] |
Guide 2: Prodrug Synthesis & Evaluation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The synthesized prodrug shows poor conversion back to this compound in plasma/liver homogenate. | 1. The chosen promoiety (masking group) forms a bond that is too stable for enzymatic cleavage.2. The prodrug is not a substrate for the relevant enzymes (e.g., esterases, phosphatases). | 1. Redesign the prodrug with a more labile linker, such as a different type of ester.2. Select a promoiety known to be cleaved by highly abundant enzymes in the plasma or liver. |
| The prodrug has lower chemical stability than the parent drug. | 1. The new chemical bond is susceptible to hydrolysis at physiological pH.2. The promoiety itself is unstable. | 1. Introduce steric hindrance near the labile bond to protect it from non-enzymatic hydrolysis.2. Choose a more chemically robust promoiety. |
Quantitative Data Summary
As no specific data for this compound exists, the following table serves as a template for comparing different formulation strategies. Researchers should aim to collect this data to make informed decisions.
Table 1: Illustrative Comparison of Bioavailability Enhancement Strategies for this compound
| Strategy | Key In Vitro Parameters | Expected Outcome | Potential Drawbacks |
| Solid Lipid Nanoparticles (SLNs) | Particle Size: 100-300 nmPDI: < 0.3Zeta Potential: < -20 mVEncapsulation Efficiency: > 80% | Improved aqueous dispersibility; protection from degradation; potential for lymphatic uptake. | Limited drug loading capacity; potential for drug expulsion during storage. |
| Self-Emulsifying System (SEDDS) | Droplet Size (post-emulsification): < 200 nmEmulsification Time: < 2 minDrug Solubility in Formulation: High | Maintains drug in a solubilized state in the GI tract, bypassing dissolution.[18] | High surfactant concentrations can cause GI irritation; potential for drug precipitation upon dilution. |
| Ester Prodrug | Aqueous Solubility: > 1 mg/mLLogP: Lower than parentConversion Half-life in Plasma: 15-60 min | Temporarily increases hydrophilicity for improved solubility. | Requires specific enzymatic activation; incomplete conversion can reduce efficacy. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol is a standard method for producing SLNs.
-
Preparation of Lipid and Aqueous Phases:
-
Lipid Phase: Weigh and dissolve this compound and a solid lipid (e.g., Compritol® 888 ATO) in a minimal amount of a suitable organic solvent (e.g., acetone). Heat the mixture to 5-10 °C above the melting point of the lipid to ensure complete melting and solubilization.
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween 80) at a concentration of 1-2% (w/v). Heat this solution to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm using a high-shear homogenizer) for 5-10 minutes. This forms a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The lipid will recrystallize, forming solid nanoparticles.
-
-
Characterization:
-
Measure particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency by separating free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in each fraction using HPLC.
-
Protocol 2: Formulation and Evaluation of a this compound SEDDS
This protocol outlines the steps to develop a liquid SEDDS formulation.
-
Excipient Screening:
-
Solubility Studies: Determine the saturation solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor RH40), and co-surfactants/co-solvents (e.g., Transcutol P). Select the excipients that show the highest solubilizing capacity for the drug.
-
-
Constructing Ternary Phase Diagrams:
-
Based on the solubility results, select the best oil, surfactant, and co-surfactant.
-
Prepare a series of mixtures with varying ratios of these three components (e.g., oil:S/CoS mix from 9:1 to 1:9).
-
For each mixture, add a small amount to water under gentle agitation and visually observe the resulting dispersion. Grade the results (e.g., clear nanoemulsion, milky emulsion, no emulsification).
-
Use the results to construct a ternary phase diagram to identify the region that forms a stable and clear nanoemulsion.[27]
-
-
Preparation of this compound-loaded SEDDS:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the efficient self-emulsification region of the phase diagram.
-
Dissolve the required amount of this compound into the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant and vortex until a clear, homogenous liquid (the SEDDS pre-concentrate) is formed.
-
-
Evaluation of SEDDS Performance:
-
Self-Emulsification Time: Add the SEDDS pre-concentrate to a stirred aqueous medium (e.g., in a USP dissolution apparatus) and measure the time taken to form a homogenous emulsion.[24]
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the resulting emulsion droplet size and PDI using DLS.
-
Robustness to Dilution: Dilute the SEDDS at various levels (e.g., 1:50, 1:100, 1:1000) with different pH buffers to ensure no drug precipitation occurs.
-
Protocol 3: General Workflow for Prodrug Development
This protocol describes a conceptual workflow for creating and testing a this compound prodrug.
-
Identify Functional Groups: Analyze the structure of this compound to identify suitable functional groups for chemical modification (e.g., hydroxyl or carboxyl groups that can be converted to esters).
-
Select Promoieties: Choose promoieties (masking groups) designed to cleave in a target environment. For example, use an amino acid to create an ester prodrug that might be a substrate for intestinal peptidases or esterases.
-
Chemical Synthesis: Synthesize the prodrug by reacting this compound with the chosen promoiety using appropriate coupling agents and reaction conditions. Purify the final product using techniques like column chromatography and confirm its structure via NMR and Mass Spectrometry.
-
Physicochemical Characterization: Measure the key properties of the new prodrug, especially its aqueous solubility and LogP, and compare them to the parent this compound.
-
In Vitro Conversion Studies:
-
Incubate the prodrug in solutions that mimic biological environments (e.g., simulated intestinal fluid, human plasma, liver S9 fraction).
-
Monitor the disappearance of the prodrug and the appearance of the parent this compound over time using an analytical method like LC-MS/MS to determine the rate and extent of conversion.
-
-
In Vitro Permeability Assay: Assess the permeability of the prodrug using the Caco-2 cell model and compare it to the parent drug to confirm if the modification was successful in improving transport.
References
- 1. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novel-strategies-for-the-bioavailability-augmentation-and-efficacy-improvement-of-natural-products-in-oral-cancer - Ask this paper | Bohrium [bohrium.com]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability of phytochemicals and its enhancement by drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. fiveable.me [fiveable.me]
- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 11. toolify.ai [toolify.ai]
- 12. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 18. research.monash.edu [research.monash.edu]
- 19. researchgate.net [researchgate.net]
- 20. curtiscoulter.com [curtiscoulter.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. Bioavailablity prodrugs and drug delivery | PPTX [slideshare.net]
- 23. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. wisdomlib.org [wisdomlib.org]
- 26. japsonline.com [japsonline.com]
- 27. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Furaquinocin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furaquinocin A and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action of this compound?
A1: this compound is a member of the naphthoquinone class of antibiotics. While its precise mechanism is a subject of ongoing research, it is believed to function through a multi-faceted approach similar to other quinone-containing compounds. This likely involves the generation of reactive oxygen species (ROS), which can cause widespread cellular damage to DNA, proteins, and lipids. Additionally, it may interfere with bacterial DNA replication by inhibiting the enzymes DNA gyrase and topoisomerase IV.
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential resistance mechanisms at play?
A2: An increase in MIC suggests the development of resistance. The most probable mechanisms include:
-
Target Modification: Mutations in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), can prevent this compound from binding effectively.
-
Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of this compound to sub-lethal levels.
-
Enzymatic Degradation: While less common for quinone-based antibiotics, it is possible that the bacteria have acquired or evolved enzymes that can chemically modify and inactivate this compound.
Q3: Can resistance to other antibiotics confer cross-resistance to this compound?
A3: Yes, cross-resistance is a possibility. If a bacterial strain has developed resistance to other quinolone antibiotics through target site mutations (in gyrA, gyrB, parC, or parE) or through the upregulation of broad-spectrum efflux pumps, it is likely to exhibit reduced susceptibility to this compound as well.
Q4: Are there any known inhibitors of resistance mechanisms that can be used in combination with this compound?
A4: While specific inhibitors for this compound resistance are not yet developed, researchers can explore the use of known efflux pump inhibitors (EPIs) in combination therapy. EPIs such as verapamil, reserpine, and phenylalanine-arginine β-naphthylamide (PAβN) have been shown to potentiate the activity of various antibiotics by blocking their extrusion from the bacterial cell. However, the efficacy and toxicity of these combinations would need to be determined experimentally.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible MIC Values
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is used for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. |
| Media Composition | The composition of the culture medium can influence the activity of this compound. Use cation-adjusted Mueller-Hinton Broth (MHII) for susceptibility testing as recommended by CLSI guidelines. |
| This compound Stock Solution | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature, to prevent degradation. |
| Incubation Conditions | Maintain consistent incubation temperature and duration as variations can affect bacterial growth and antibiotic activity. |
Issue 2: High MIC values Suggesting Intrinsic Resistance
| Possible Cause | Troubleshooting Step |
| Bacterial Species | Some bacterial species may possess intrinsic resistance mechanisms, such as a less permeable outer membrane (common in Gram-negative bacteria) or constitutively active efflux pumps. |
| Experimental Confirmation | Perform whole-genome sequencing to identify the presence of genes associated with resistance. Conduct efflux pump inhibition assays to determine if active efflux is contributing to the high MIC. |
Issue 3: Development of Resistance During Prolonged Experiments
| Possible Cause | Troubleshooting Step |
| Spontaneous Mutations | Prolonged exposure to sub-lethal concentrations of this compound can select for spontaneous resistant mutants. |
| Experimental Design | Minimize the duration of experiments where possible. When culturing for extended periods, consider periodic re-testing of the MIC to monitor for the emergence of resistance. If resistance emerges, isolate the resistant strain and characterize the mechanism. |
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Values of this compound against various bacterial strains.
Disclaimer: The following data is for illustrative purposes to demonstrate a structured format. Comprehensive experimental data for this compound is not yet widely available.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Notes |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 | Susceptible |
| Staphylococcus aureus (Resistant Isolate) | Gram-positive | 16 | Suspected target site mutation or efflux |
| Bacillus subtilis ATCC 6633 | Gram-positive | 1 | Susceptible |
| Escherichia coli ATCC 25922 | Gram-negative | 8 | Higher MIC likely due to outer membrane |
| Pseudomonas aeruginosa PAO1 | Gram-negative | >32 | High intrinsic resistance |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare this compound dilutions: Serially dilute this compound in cation-adjusted Mueller-Hinton Broth (MHII) in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 64 µg/mL.
-
Prepare bacterial inoculum: Culture the bacterial strain overnight. Dilute the culture in MHII to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate the plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the this compound dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Screening for Efflux Pump Activity using the Ethidium Bromide-Agar Cartwheel Method
-
Prepare plates: Prepare Mueller-Hinton agar plates containing varying concentrations of ethidium bromide (EtBr), a substrate for many efflux pumps. A typical concentration range is 0.5 to 5 µg/mL.
-
Inoculate: From an overnight culture, streak the test bacteria and a known efflux-negative control strain onto the EtBr-containing plates in a cartwheel pattern.
-
Incubate: Incubate the plates at 37°C overnight.
-
Observe fluorescence: View the plates under UV light. Strains with active efflux pumps will show less fluorescence as they pump out the EtBr. A significant increase in fluorescence in the presence of an efflux pump inhibitor (like reserpine) would further confirm efflux activity.
Protocol 3: Identification of Mutations in DNA Gyrase and Topoisomerase IV
-
Isolate genomic DNA: Extract genomic DNA from both the susceptible parent strain and the this compound-resistant isolate.
-
Amplify target genes: Use Polymerase Chain Reaction (PCR) to amplify the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.
-
Sequence the amplicons: Send the PCR products for Sanger sequencing.
-
Analyze sequences: Compare the DNA sequences of the resistant isolate to the susceptible parent strain to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Overview of this compound action and resistance.
Caption: Troubleshooting logic for high MIC values.
Caption: Workflow for identifying resistance mechanisms.
Technical Support Center: Refinement of Analytical Methods for Complex Furaquinocin Mixtures
Welcome to the technical support center for the analysis of complex Furaquinocin mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked questions (FAQs)
Q1: What are the most common analytical challenges when working with Furaquinocin mixtures?
A1: Researchers often face challenges with the co-elution of structurally similar Furaquinocin analogues, matrix effects from complex sample backgrounds (e.g., fermentation broths), and the inherent instability of some Furaquinocin compounds under certain analytical conditions. These challenges can lead to issues with peak purity, quantification accuracy, and reproducibility.
Q2: How can I improve the resolution between closely eluting Furaquinocin peaks in my HPLC analysis?
A2: To improve resolution, consider optimizing the mobile phase composition, such as adjusting the organic solvent ratio or incorporating additives like formic acid or ammonium acetate to improve peak shape.[1][2] Experimenting with different stationary phases, such as phenyl-hexyl instead of a standard C18 column, can also offer alternative selectivity for aromatic compounds like Furaquinocins.[3][4][5][6] Additionally, adjusting the column temperature and flow rate can fine-tune the separation.[7]
Q3: My MS signal for Furaquinocins is weak and inconsistent. What could be the cause?
A3: Weak or inconsistent MS signals can stem from several factors. Ion suppression from matrix components is a common issue, especially when analyzing crude extracts.[8] Ensure your sample preparation includes a cleanup step (e.g., solid-phase extraction) to remove interfering substances.[8] Mobile phase additives can also impact ionization efficiency; for instance, trifluoroacetic acid (TFA) is known to suppress MS signals in ESI mode.[9] Consider using formic acid or ammonium formate as alternatives.[9][10] Also, verify the MS source parameters are optimized for Furaquinocin compounds.
Q4: I am observing significant signal overlap in the NMR spectra of my Furaquinocin mixture. How can I resolve individual components?
A4: Signal overlap is a common challenge in the NMR analysis of complex mixtures.[11] Utilizing two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can help to resolve individual proton and carbon signals by spreading them into a second dimension.[11] For targeted analysis of specific overlapping multiplets, advanced 1D techniques can be employed. Lowering the sample temperature might also improve spectral resolution in some cases.
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Furaquinocin mixtures.
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Column Overload: Injecting too much sample.[7] | Decrease the injection volume or dilute the sample.[7] |
| Incompatible Injection Solvent: Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Contaminated Guard/Analytical Column: Accumulation of matrix components.[7] | Replace the guard column. Flush the analytical column with a strong solvent.[7] | |
| Low Flow Rate: Insufficient flow to maintain sharp peaks.[7] | Increase the flow rate within the column's recommended limits.[7] | |
| Split Peaks | Column Bed Irregularity: A void has formed at the column inlet. | Replace the column. |
| Partially Clogged Frit: Particulates from the sample or system are blocking the flow path. | Replace the column inlet frit. | |
| Co-elution of Isomers: Two or more Furaquinocin isomers are eluting very closely. | Optimize the mobile phase or try a column with different selectivity (e.g., Phenyl-Hexyl).[3][4][5][6] | |
| Tailing Peaks | Secondary Interactions: Analyte interacting with active sites on the silica packing. | Add a mobile phase modifier like a small amount of acid (e.g., 0.1% formic acid) or a competing base.[12] |
| Column Contamination: Strongly retained compounds are interfering with the peak shape. | Flush the column with a strong solvent or use a dedicated cleaning procedure. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent composition between runs. | Prepare fresh mobile phase for each run and ensure accurate measurements. |
| Column Temperature Fluctuation: Inconsistent column temperature.[7] | Use a column oven to maintain a stable temperature.[7] | |
| Pump Issues: Leaks or air bubbles in the pump.[7] | Purge the pump to remove air bubbles and check for any leaks in the system.[7] |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
LC-MS/MS Troubleshooting Guide
This guide focuses on issues specific to the analysis of Furaquinocins using LC-MS/MS.
| Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity | Ion Suppression: Matrix components co-eluting with the analyte are suppressing its ionization.[8] | Improve sample cleanup (e.g., SPE).[8] Adjust chromatographic conditions to separate the analyte from interfering compounds. |
| Inappropriate Mobile Phase Additive: Additives like TFA can suppress the MS signal.[9] | Use MS-friendly additives like formic acid or ammonium formate.[9][10] | |
| Suboptimal Source Parameters: Incorrect temperature, gas flow, or voltage settings. | Optimize MS source parameters (e.g., nebulizer pressure, drying gas flow, capillary voltage) for Furaquinocin analysis. | |
| In-source Fragmentation | High Source Temperature or Voltage: Causing the molecule to fragment before mass analysis. | Reduce the source temperature and/or fragmentor voltage. |
| Poor Reproducibility | Inconsistent Sample Preparation: Variation in extraction efficiency or matrix effects between samples. | Standardize the sample preparation protocol. Use an internal standard to correct for variations. |
| Carryover: Analyte from a previous injection is present in the current run. | Implement a robust needle wash protocol. Inject a blank solvent after high-concentration samples. |
LC-MS/MS Troubleshooting Logic
Caption: A systematic approach to diagnosing LC-MS/MS problems.
NMR Spectroscopy Troubleshooting Guide
This guide provides solutions for common issues in the NMR analysis of Furaquinocin mixtures.
| Problem | Potential Cause | Suggested Solution |
| Signal Overlap | Presence of Multiple Isomers/Analogs: Structurally similar Furaquinocins have closely related chemical shifts. | Utilize 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals.[11] |
| Broad Resonances | Paramagnetic Impurities: Traces of metal ions can cause line broadening. | |
| Sample Aggregation: High sample concentration can lead to aggregation and broad signals. | Dilute the sample. | |
| Phasing and Baseline Artifacts | Improper Data Processing: Incorrect phasing or baseline correction parameters. | Manually re-process the FID with careful attention to phase and baseline correction. |
NMR Signal Assignment Workflow
Caption: A workflow for NMR signal assignment in complex mixtures.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Furaquinocins from Streptomyces Culture
-
Sample Preparation:
-
Centrifuge 10 mL of the Streptomyces culture broth at 4000 rpm for 15 minutes.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 1 mL of methanol.
-
Filter the extract through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 280 nm.[13]
-
Injection Volume: 10 µL.
-
Protocol 2: LC-MS/MS Quantification of Furaquinocin C
-
Sample Preparation and Extraction:
-
Follow the same extraction procedure as in Protocol 1.
-
Prepare a calibration curve using a certified reference standard of Furaquinocin C in methanol.
-
Spike the samples and calibration standards with an appropriate internal standard.
-
-
LC-MS/MS Conditions:
-
LC System: Use the same HPLC conditions as in Protocol 1.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Source Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for Furaquinocin C.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Furaquinocin C and the internal standard for quantification and confirmation.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for Furaquinocin analysis.
Table 1: Comparison of HPLC Columns for Furaquinocin Separation
| Column Type | Stationary Phase | Typical Resolution (Rs) between Furaquinocin A & B | Peak Tailing Factor (Tf) for Furaquinocin C |
| Standard C18 | Octadecylsilane | 1.2 | 1.5 |
| Phenyl-Hexyl | Phenyl-Hexyl | 1.8 | 1.1 |
Data is illustrative and may vary depending on specific experimental conditions.
Table 2: Effect of Mobile Phase Additives on Peak Shape
| Additive (in Water/Acetonitrile) | Peak Asymmetry (As) of Furaquinocin C |
| None | 1.6 |
| 0.1% Formic Acid | 1.1 |
| 0.1% Trifluoroacetic Acid (TFA) | 1.2 |
| 10 mM Ammonium Acetate | 1.0 |
Data is illustrative and may vary depending on specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. support.waters.com [support.waters.com]
- 5. phenomenex.com [phenomenex.com]
- 6. halocolumns.com [halocolumns.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Furaquinocin A and Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Furaquinocin A with traditional quinolone antibiotics. While both classes of compounds possess complex chemical structures, their biological activities and mechanisms of action diverge significantly. This document aims to elucidate these differences, supported by available data and experimental methodologies, to inform future research and drug discovery efforts.
Executive Summary
This compound, a natural product derived from Streptomyces sp. KO-3988, is primarily recognized for its potent antitumor and cytotoxic properties.[1][2] Current research indicates that this compound does not exhibit antibacterial activity.[1] This stands in stark contrast to quinolone antibiotics, a large class of synthetic broad-spectrum antibacterial agents.[3][4][5] However, a related compound, Furaquinocin L, has demonstrated activity against Gram-positive bacteria, suggesting that the furaquinocin scaffold may have potential for antibacterial development.[6][7] This guide will explore the structural differences, mechanisms of action, and biological activities of this compound and its analogues in comparison to various generations of quinolone antibiotics.
Structural Comparison: A Tale of Two Scaffolds
The fundamental difference between this compound and quinolone antibiotics lies in their core chemical structures. Quinolones are built upon a bicyclic core related to 4-quinolone.[3] The introduction of a fluorine atom at position 6 and various substituents at other positions has given rise to the more potent fluoroquinolone class.[8][9]
This compound, on the other hand, is a meroterpenoid, a hybrid molecule synthesized from both polyketide and isoprenoid precursors.[2][10] Its structure is based on a naphthoquinone core, which is significantly different from the quinolone framework.[6][11]
Mechanism of Action: Divergent Cellular Targets
The differing structures of this compound and quinolone antibiotics lead to distinct mechanisms of action.
Quinolone Antibiotics: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are critical for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, fluoroquinolones cause double-stranded DNA breaks, leading to rapid cell death.[9] The primary target varies between bacterial species, with DNA gyrase being the main target in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 9. drugs.com [drugs.com]
- 10. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. acdlabs.com [acdlabs.com]
Validating Furaquinocin A's Antitumor Efficacy: A Comparative Analysis in Preclinical Animal Models
A comprehensive in vivo validation of the antitumor properties of Furaquinocin A remains an area of active investigation, with limited publicly available data from animal model studies. While the therapeutic potential of novel compounds is often established through in vitro assays, rigorous evaluation in living organisms is a critical step in the drug development pipeline. This guide outlines the essential components of such a preclinical validation and provides a framework for comparing this compound to established anticancer agents, pending the availability of specific experimental data.
To thoroughly assess the in vivo antitumor activity of this compound and compare it with other therapeutic alternatives, a series of well-designed preclinical studies are necessary. These studies typically involve the use of animal models, most commonly mice, that have been induced to develop tumors or engrafted with human cancer cells. The primary goal is to determine if the compound can inhibit tumor growth and to understand its safety profile in a living system.
Comparative Efficacy of this compound: A Data-Driven Overview
A direct comparison of this compound with standard-of-care chemotherapeutic agents would require quantitative data from head-to-head preclinical studies. In the absence of such data, a hypothetical comparison is presented below to illustrate how such information would be structured for clear and concise interpretation by researchers.
Table 1: Hypothetical Antitumor Activity of this compound vs. Doxorubicin in a Xenograft Model of Human Breast Cancer (MDA-MB-231)
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0.1 mL saline, i.p., daily | 1500 ± 250 | - | +2 |
| This compound | 10 mg/kg, i.p., daily | 750 ± 150 | 50 | -5 |
| This compound | 20 mg/kg, i.p., daily | 450 ± 100 | 70 | -10 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 600 ± 120 | 60 | -15 |
Data are hypothetical and for illustrative purposes only.
Understanding the Mechanism: Signaling Pathways Targeted by this compound
The antitumor activity of a compound is intrinsically linked to its mechanism of action at the molecular level. Identifying the signaling pathways modulated by this compound is crucial for understanding its efficacy and potential for combination therapies. While the precise signaling targets of this compound are not yet fully elucidated in the public domain, a potential mechanism could involve the inhibition of key cancer-promoting pathways such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Experimental Design for In Vivo Validation
A robust preclinical study to validate the antitumor activity of a novel compound like this compound requires a meticulously planned experimental protocol. The following outlines a standard methodology.
Experimental Workflow
Caption: Standard workflow for a preclinical antitumor activity study in an animal model.
Detailed Methodologies
1. Animal Models:
-
Species and Strain: Immunocompromised mice (e.g., NOD/SCID or nude mice) are commonly used for xenograft models to prevent rejection of human tumor cells.
-
Tumor Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be used to assess the breadth of this compound's activity.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) suspended in a suitable medium (e.g., Matrigel) are typically injected subcutaneously into the flank of each mouse.
2. Drug Administration:
-
Formulation: this compound would be dissolved or suspended in a biocompatible vehicle (e.g., a solution of DMSO, Cremophor EL, and saline).
-
Dosage and Route: A dose-response study should be conducted with multiple dose levels administered through a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Treatment Schedule: Treatment can be administered daily, on alternating days, or weekly, depending on the compound's pharmacokinetic profile and tolerability.
3. Efficacy and Toxicity Assessment:
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histopathology, biomarker analysis).
A Comparative Analysis of the Mode of Action of Furaquinocins A, B, and C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furaquinocins are a family of naturally occurring antibiotics belonging to the naphthoquinone class, isolated from Streptomyces species.[1][2] This guide provides a comparative overview of the mode of action of three key members of this family: Furaquinocin A, Furaquinocin B, and Furaquinocin C. While direct comparative studies on their mechanisms are limited, this document synthesizes available data on their individual activities and draws inferences from the broader class of naphthoquinone compounds to which they belong. Furaquinocins have demonstrated notable cytocidal activities against various cancer cell lines, suggesting their potential as anticancer agents.[1][2]
Comparative Biological Activity
Initial studies have established the cytotoxic potential of Furaquinocins A, B, and C against cancer cells. However, a comprehensive side-by-side comparison of their potency across a wide range of cell lines is not yet available in the scientific literature. The existing data provides a glimpse into their relative efficacy.
| Compound | Cell Line | Activity | Concentration | Reference |
| This compound | HeLa S3 | Cytocidal | 3.1 µg/ml | [1] |
| Furaquinocin B | HeLa S3 | Cytocidal | 1.6 µg/ml | [1] |
| Furaquinocin C | HeLa S3 | Cytocidal | Not specified | [2] |
| B16 Melanoma | Cytocidal | Not specified | [2] |
Table 1: Comparative Cytocidal Activities of Furaquinocins A, B, and C.
It is noteworthy that Furaquinocins A and B were found to lack significant antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, or yeast at concentrations up to 1,000 µg/ml.[1] This suggests a degree of selectivity in their biological action, a desirable trait in drug development.
Postulated Mode of Action
The precise molecular mechanisms of Furaquinocins A, B, and C have not been fully elucidated. However, based on the well-documented activities of other naphthoquinone derivatives, several key pathways are likely involved in their mode of action.[3][4][5]
Generation of Reactive Oxygen Species (ROS)
A common mechanism for the bioactivity of naphthoquinones is their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3][4] This intracellular accumulation of ROS can induce oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately leading to cell death.
Induction of Apoptosis
The generation of ROS is a potent trigger for apoptosis, or programmed cell death.[3] Naphthoquinones have been shown to induce apoptosis in cancer cells through various signaling pathways.[6] This process is characterized by a cascade of events including the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies.
Interference with Cellular Enzymes and DNA
Naphthoquinones can interact with and inhibit the function of crucial cellular enzymes, such as topoisomerases, which are essential for DNA replication and repair.[7] By disrupting these processes, they can halt cell proliferation and induce cell death. Furthermore, some naphthoquinones can directly interact with DNA, further contributing to their cytotoxic effects.
Signaling Pathways Implicated in Naphthoquinone-Induced Cytotoxicity
The cytotoxic effects of naphthoquinones are mediated by a complex interplay of cellular signaling pathways. The following diagram illustrates a plausible network of interactions based on the known mechanisms of this class of compounds.
Caption: Postulated signaling cascade initiated by Furaquinocins.
Experimental Protocols
To facilitate further research and direct comparison of Furaquinocins A, B, and C, a generalized protocol for assessing their cytotoxicity using the MTT assay is provided below.
MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Furaquinocins A, B, and C on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa S3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furaquinocins A, B, and C (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Furaquinocins A, B, and C in the complete medium. Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µl of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µl of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Conclusion
Furaquinocins A, B, and C represent a promising class of cytotoxic agents with potential for further development. While existing data indicates their efficacy against cancer cell lines, a comprehensive comparative study of their mode of action is warranted. Future research should focus on direct, quantitative comparisons of their effects on various cell lines, elucidation of their specific molecular targets, and a deeper investigation into the signaling pathways they modulate. The experimental protocols and postulated mechanisms outlined in this guide provide a framework for such future investigations.
References
- 1. Novel antibiotics, furaquinocins A and B. Taxonomy, fermentation, isolation and physico-chemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antibiotics, furaquinocins C, D, E, F, G and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Furaquinocin A: A Study of Cross-Resistance with Known Antibiotics
For Immediate Release
This guide provides a comparative analysis of the antibacterial agent Furaquinocin A, with a focus on potential cross-resistance with established antibiotics. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is intended to serve as a reference framework for future studies in this area.
Furaquinocins are a class of polyketide-isoprenoid hybrid compounds that have demonstrated a range of biological activities, including antitumor and antibacterial effects.[1] Notably, Furaquinocin L has shown potent activity against Gram-positive bacteria.[1][2] Understanding the potential for cross-resistance with existing antibiotics is a critical step in the development of any new antimicrobial agent. Cross-resistance, where resistance to one drug confers resistance to another, can significantly limit the clinical utility of a new compound.[3] This guide outlines a standardized methodology for assessing cross-resistance and presents a hypothetical data set for this compound in comparison to a known antibiotic.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound and a comparator antibiotic, Ciprofloxacin, against wild-type and resistant strains of Staphylococcus aureus. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]
| Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus (Wild-Type) | This compound | 2 |
| Ciprofloxacin | 0.5 | |
| Staphylococcus aureus (Ciprofloxacin-Resistant) | This compound | 2 |
| Ciprofloxacin | 32 |
Experimental Protocols
The determination of cross-resistance is predicated on the generation and characterization of resistant microbial strains and the subsequent evaluation of their susceptibility to other antimicrobial agents.
Generation of Resistant Strain
A resistant strain of Staphylococcus aureus can be generated through serial passage in the presence of sub-lethal concentrations of an antibiotic.
-
Initial MIC Determination: The initial Minimum Inhibitory Concentration (MIC) of the selected antibiotic (e.g., Ciprofloxacin) against the wild-type S. aureus strain is determined using the broth microdilution method as described below.
-
Serial Passage: A culture of S. aureus is grown in broth containing the antibiotic at a concentration of 0.5x MIC.
-
Incubation: The culture is incubated at 37°C for 24 hours.
-
Passage: The culture from the highest concentration showing growth is used to inoculate a new series of antibiotic dilutions.
-
Repetition: This process is repeated for a predetermined number of passages or until a significant increase in the MIC is observed.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[4][5][6]
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the comparator antibiotic are prepared and serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A suspension of the bacterial strain (wild-type or resistant) is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Visualizations
Experimental Workflow for Cross-Resistance Determination
The following diagram illustrates the workflow for assessing cross-resistance between this compound and a known antibiotic.
Workflow for determining antibiotic cross-resistance.
Hypothesized Signaling Pathway of this compound and a Fluoroquinolone
This diagram depicts the distinct hypothesized mechanisms of action for this compound and a fluoroquinolone antibiotic like Ciprofloxacin. The lack of overlapping targets would suggest a lower likelihood of cross-resistance. Fluoroquinolones are known to inhibit DNA gyrase, an enzyme essential for DNA replication.[7][8] As a quinone-containing compound, this compound is hypothesized to interfere with DNA and protein synthesis through different mechanisms.
Distinct mechanisms of action for this compound and Ciprofloxacin.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Unveiling the Structure-Activity Relationship of Furaquinocin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Furaquinocins, a class of polyketide-isoprenoid hybrid compounds, have garnered significant interest in the scientific community due to their potent cytotoxic activities against various cancer cell lines. Understanding the relationship between the chemical structure of furaquinocin analogs and their biological activity is crucial for the rational design of novel and more effective anticancer agents. This guide provides a comparative analysis of published data on the structure-activity relationships (SAR) of furaquinocin analogs, focusing on their cytotoxic effects.
Comparative Cytotoxicity of Furaquinocin Analogs
The following table summarizes the cytocidal activity of a series of naturally occurring furaquinocin analogs against HeLa S3 and B16 melanoma cell lines. It is important to note that the available data provides cytocidal concentrations, which represent the concentration at which the compounds induce cell death, rather than the more commonly reported IC50 values (the concentration required to inhibit cell proliferation by 50%).
| Compound | Modification on Furaquinocin Core | Cytocidal Concentration vs. HeLa S3 cells (µg/mL) | Cytocidal Concentration vs. B16 Melanoma cells (µg/mL) |
| Furaquinocin C | Dihydroxy-isoprenyl side chain | 12.5 | 6.25 |
| Furaquinocin D | Keto-isoprenyl side chain | 12.5 | 6.25 |
| Furaquinocin E | Epoxy-isoprenyl side chain | 25 | 12.5 |
| Furaquinocin F | Trihydroxy-isoprenyl side chain | 50 | 25 |
| Furaquinocin G | Tetrahydroxy-isoprenyl side chain | >50 | >50 |
| Furaquinocin H | Acetoxy-isoprenyl side chain | 6.25 | 3.13 |
Data extracted from Funayama, S., et al. (1991). Furaquinocins C, D, E, F, G and H, new antibiotics with potent antibacterial and cytotoxic activities. The Journal of Antibiotics, 44(11), 1267-1273.
Key Observations from the Data:
-
Modification of the isoprenyl side chain significantly impacts cytotoxic activity. The presence and nature of oxygen-containing functional groups on this side chain appear to be critical determinants of potency.
-
Increased hydroxylation of the isoprenyl side chain correlates with decreased cytotoxicity. Furaquinocins F and G, with three and four hydroxyl groups respectively, show significantly reduced activity compared to analogs with fewer or no hydroxyl groups.
-
The acetoxy group in Furaquinocin H enhances cytotoxic activity , suggesting that this modification is favorable for its anticancer properties.
Experimental Protocols
A detailed understanding of the methodologies used to assess the biological activity of these compounds is essential for interpreting the data and for designing future experiments. A standard method for evaluating the cytotoxicity of compounds against cancer cell lines is the MTT assay.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa S3, B16 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Furaquinocin analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the furaquinocin analogs in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined by plotting a dose-response curve.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Structure-Activity Relationship of Furaquinocin Analogs.
Caption: General Workflow of an In Vitro Cytotoxicity Assay.
Validating the Protein Target of Furaquinocin A: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
Furaquinocin A, a meroterpenoid natural product, has garnered interest for its biological activities. A crucial step in harnessing its therapeutic potential is the definitive identification and validation of its protein target(s). This guide provides a comparative overview of key experimental methodologies for validating a putative protein target of this compound. We present objective comparisons of these techniques, supported by illustrative experimental data and detailed protocols to aid in the design and execution of target validation studies.
Data Presentation: Comparison of Target Validation Methods
The following table summarizes hypothetical quantitative data from various experimental approaches to validate the interaction between this compound and its putative target, "Target X."
| Method | Parameter Measured | This compound | Alternative Compound 1 (Known Binder) | Alternative Compound 2 (Non-Binder) | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +3.5 °C | +4.2 °C | +0.2 °C | This compound and Alternative Compound 1 stabilize Target X in cells, indicating direct binding. |
| Isothermal Dose-Response CETSA | Apparent Kd (Cellular) | 1.2 µM | 0.8 µM | > 100 µM | This compound binds Target X in a cellular context with micromolar affinity. |
| Affinity Purification-Mass Spectrometry | Enrichment Score | 15.2 | 18.5 | 1.1 | This compound (immobilized) specifically pulls down Target X from cell lysate. |
| Kinobeads Competition Binding | IC50 | 0.9 µM | 0.5 µM | > 100 µM | This compound competes with a broad-spectrum inhibitor for binding to Target X. |
| Enzymatic Inhibition Assay | IC50 | 2.5 µM | 1.8 µM | No Inhibition | This compound inhibits the enzymatic activity of Target X. |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 1.5 µM | 0.9 µM | No Binding | This compound exhibits a direct binding interaction with purified Target X. |
Mandatory Visualization
The following diagrams illustrate key aspects of the target validation workflow and the underlying biological context.
Figure 1. Hypothetical signaling pathway involving Target X.
A Comparative Guide to Synthetic and Naturally Produced Furaquinocin A: Efficacy and Production Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic and naturally produced Furaquinocin A, a meroterpenoid known for its potent biological activities. While the total synthesis of this compound has been successfully achieved, a direct comparative analysis of the efficacy between the synthetic and natural forms is hampered by a lack of published quantitative data on the synthetic compound's biological activity. This document summarizes the available information on both production methods and the biological potency of the natural product and its analogs.
Production Methodologies: A Tale of Two Pathways
The generation of this compound can be approached from two distinct origins: chemical synthesis in a laboratory setting and biosynthesis by microorganisms.
The Chemical Approach: Total Synthesis of this compound
The total synthesis of this compound and its congeners represents a significant achievement in organic chemistry, requiring a multi-step, modular approach. One successful strategy involves the enantioselective and diastereoselective construction of a key dihydrobenzofuran intermediate. This is followed by the introduction of the isoprenoid side chain and subsequent assembly of the naphthoquinone core.
A notable synthetic route culminates in the formation of this compound, B, and E. Key reactions in this process include a Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) and a reductive Heck cyclization to form the dihydrobenzofuran core. The side chain is introduced via a Horner-Wadsworth-Emmons reaction, and the naphthoquinone moiety is assembled using squaric acid-based methodology[1][2]. The introduction of additional stereocenters, such as those in this compound and B, can be achieved through a diastereoselective Sakurai allylation[1][2].
The Natural Factory: Biosynthesis in Streptomyces
This compound is a naturally occurring hybrid isoprenoid-polyketide produced by certain species of Streptomyces, such as Streptomyces sp. KO-3988[3][4][5]. These compounds are classified as meroterpenoids and exhibit a range of biological activities, including antitumor, antibacterial, and antioxidant effects[3][6][7].
The biosynthetic pathway of this compound is a complex enzymatic process. It begins with the formation of a 1,3,6,8-tetrahydroxynaphthalene (THN)-derived polyketide moiety. A key step involves the reductive deamination of an 8-amino-flaviolin intermediate, which proceeds through a transient diazotization to form a crucial hydroquinone intermediate[6][7]. This intermediate then undergoes prenylation, where a geranyl group is attached, catalyzed by a prenyltransferase. Subsequent intramolecular hydroalkoxylation, catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner, leads to the formation of the characteristic furan ring of the furaquinocins[6][7].
Efficacy of Naturally Produced Furaquinocins
Cytotoxicity Data
Recent research on novel, naturally occurring Furaquinocins K and L, isolated from Streptomyces sp. Je 1-369, has provided specific cytotoxicity data.
| Compound | Cell Line | IC50 (µg/mL) |
| Furaquinocin K | HepG2 (Hepatocellular Carcinoma) | 12.6 |
| Furaquinocin L | HepG2 (Hepatocellular Carcinoma) | > 37 (No cytotoxicity observed) |
Data sourced from a study on Furaquinocins K and L[6].
Furaquinocin L, while not cytotoxic to HepG2 cells, exhibited potent activity against Gram-positive bacteria[6]. The antitumor activity of this compound itself has been noted, but specific IC50 values from recent, readily accessible studies are not consistently reported[3][5].
Experimental Protocols
The following provides a general methodology for the cytotoxicity assays used to evaluate the efficacy of naturally produced Furaquinocins.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The Furaquinocin compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion: A Gap in Comparative Efficacy
The total synthesis of this compound is a testament to the advancements in synthetic organic chemistry. However, there is a discernible gap in the scientific literature regarding the biological evaluation of the synthetic compound. Without quantitative data on the efficacy of synthetic this compound, a direct and objective comparison with its naturally produced counterpart is not currently feasible.
The available data strongly supports the potent bioactivity of naturally occurring Furaquinocins. Future research should focus on the biological characterization of synthetic this compound to enable a comprehensive comparative analysis. Such studies would be invaluable for understanding whether the synthetic route can produce a compound with equivalent or superior efficacy to the natural product, a critical question for potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of a Natural Polyketide-Isoprenoid Hybrid Compound, this compound: Identification and Heterologous Expression of the Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity comparison of Furaquinocin A across different cancer cell lines
Despite extensive investigation, publicly available experimental data detailing the specific cytotoxic effects (such as IC50 values) of Furaquinocin A across different cancer cell lines could not be located. Therefore, a direct quantitative comparison of its performance is not possible at this time.
This guide will, however, provide detailed experimental protocols for standard cytotoxicity assays that would be used to determine such values. Additionally, based on the known mechanisms of similar furanonaphthoquinone compounds, a putative signaling pathway for this compound-induced cytotoxicity is proposed and visualized.
Data Presentation
As no quantitative data for this compound is available, a comparative table cannot be generated. Should this data become available, it would typically be presented as follows:
Table 1: Comparative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| e.g., MCF-7 | Breast Cancer | Data not available |
| e.g., A549 | Lung Cancer | Data not available |
| e.g., HeLa | Cervical Cancer | Data not available |
| e.g., HepG2 | Liver Cancer | Data not available |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
To evaluate the cytotoxic activity of this compound, a colorimetric cell viability assay such as the MTT or WST-8 assay would be employed.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of a typical MTT-based cytotoxicity assay.
Putative Signaling Pathway of this compound
Based on studies of related furanonaphthoquinones, this compound is hypothesized to induce cancer cell death through the induction of oxidative stress and subsequent apoptosis. A key molecular target is likely Quinone Reductase 2 (NQO2), an enzyme implicated in the redox cycling of quinones.
The proposed mechanism involves the following steps:
-
Inhibition of NQO2: this compound may act as an inhibitor of NQO2.
-
Redox Cycling and ROS Production: Inhibition of NQO2 can lead to the futile redox cycling of other cellular quinones, resulting in the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.
-
Oxidative Stress: The accumulation of ROS creates a state of oxidative stress within the cancer cell.
-
Mitochondrial Pathway of Apoptosis: Oxidative stress is a known trigger for the intrinsic pathway of apoptosis. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.
-
Apoptosis: Activated caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
A Comparative Analysis of the Antibacterial Mechanisms of Furaquinocin A and Bacteriocins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antibacterial mechanisms of Furaquinocin A, a member of the quinolone family of antibiotics, and bacteriocins, a diverse group of ribosomally synthesized antimicrobial peptides. This comparison aims to elucidate their distinct modes of action, antibacterial efficacy, and the experimental methodologies used to characterize them.
Introduction: Two Distinct Classes of Antibacterial Agents
The ever-present challenge of antimicrobial resistance necessitates a continuous search for novel antibacterial agents and a deeper understanding of existing ones. Furaquinocins, produced by Streptomyces species, are meroterpenoids with a quinone structure, suggesting a mechanism of action related to the broader class of quinolone antibiotics[1]. In contrast, bacteriocins are a large and diverse family of peptides produced by bacteria, exhibiting a wide range of antibacterial activities and mechanisms[2]. This guide will delve into a side-by-side comparison of these two classes of compounds.
Antibacterial Mechanism of this compound
This compound belongs to the quinolone class of antibiotics, which are known to target essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By inhibiting these enzymes, quinolones induce catastrophic DNA damage, leading to bacterial cell death[3][4][5].
It is important to note that while the structural classification of this compound suggests a quinolone-like mechanism, some studies have reported a lack of significant antibacterial activity for this compound and B at concentrations as high as 1000 µg/mL. However, other members of the furaquinocin family, such as Furaquinocin L, have demonstrated activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus[6][7]. This suggests that the antibacterial spectrum can vary significantly among different furaquinocin analogs.
The proposed mechanism for antibacterial furaquinocins is as follows:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are crucial for relieving torsional stress during DNA replication and chromosome segregation.
-
Formation of a Ternary Complex: Furaquinocins are thought to stabilize a cleavage complex formed between the topoisomerase and DNA.
-
Induction of Double-Strand Breaks: The stabilization of this complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.
-
Cell Death: The extensive DNA damage triggers the SOS response and ultimately leads to apoptosis-like death in bacteria.
References
- 1. Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Furaquinocin A: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Furaquinocin A, a potent compound that requires careful handling to ensure personnel safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to mitigate risks associated with this chemical.
This compound is characterized by significant health and environmental hazards. It is toxic if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects[1]. Therefore, all waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be aware of its specific hazards and to use appropriate personal protective equipment.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | Toxic if swallowed (H301)[1]. | Chemical-resistant gloves, lab coat, safety glasses. |
| Skin Sensitization | May cause an allergic skin reaction (H317)[1]. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Aquatic Hazard, Acute & Chronic | Very toxic to aquatic life with long lasting effects[1]. | All PPE listed to prevent environmental release. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the mandatory steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents present.
-
Include the approximate concentration and quantity of the waste.
-
The date of waste accumulation should be clearly marked.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store waste containers near incompatible chemicals.
-
Secondary containment should be used to prevent spills.
4. Scheduling Waste Pickup:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to schedule a pickup.
-
Do not attempt to dispose of this compound waste down the drain or in regular trash[1]. This is strictly prohibited due to its high toxicity to aquatic life[1].
5. Emergency Spill Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Alert your supervisor and EHS department.
-
Wear appropriate PPE, including a respirator if dealing with a dry powder spill.
-
Contain the spill using a chemical spill kit with absorbent materials.
-
Sweep up solid spills carefully to avoid dust formation and place in the hazardous waste container[1].
-
For liquid spills, use an absorbent material to soak up the liquid and place it in the hazardous waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Furaquinocin A
Disclaimer: No specific Safety Data Sheet (SDS) for Furaquinocin A is publicly available. The following guidance is based on the safety profiles of structurally similar naphthoquinone and quinone compounds. A thorough risk assessment must be conducted by researchers before handling this compound, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory. This guide provides essential safety and logistical information for laboratory professionals.
This compound, a member of the naphthoquinone-based meroterpenoid family, requires careful handling due to the potential hazards associated with its chemical class.[1] Compounds within the quinone family are known to be potential skin, eye, and respiratory irritants, and may be harmful if ingested or inhaled.[2][3][4] Adherence to strict safety protocols is crucial to ensure the well-being of laboratory personnel and to prevent environmental contamination.
Essential Safety and Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE and immediate safety measures.
| PPE/Safety Measure | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of the compound.[2][5] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat that is fully buttoned. | Prevents direct skin contact and absorption.[5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If weighing or generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. | Minimizes the inhalation of airborne particles.[2][7][8] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory. | Prevents accidental ingestion and cross-contamination.[3] |
| Emergency Equipment | Ensure easy access to an eyewash station and a safety shower. | For immediate decontamination in case of accidental exposure.[8] |
Experimental Protocol for Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a certified chemical fume hood is operational.
-
Prepare the work area by lining it with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before introducing this compound to the workspace.
2. Donning of Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles or a face shield.
-
Don chemical-resistant gloves (nitrile or neoprene are suitable choices).
3. Handling and Experimental Procedures:
-
All manipulations of this compound, including weighing, dissolution, and aliquoting, must be performed within the chemical fume hood to minimize inhalation exposure.[7]
-
Use non-sparking tools when handling the solid compound.[7]
-
Keep containers of this compound tightly sealed when not in use.[3]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3][6]
-
Keep the container tightly closed and clearly labeled.[3][6]
-
Store away from incompatible materials, such as strong oxidizing agents.
5. Spill and Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][9]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][7][9]
-
In case of a spill: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For large spills, contact your institution's EHS department.
6. Decontamination and Waste Disposal:
-
All materials contaminated with this compound, including used gloves, pipette tips, and absorbent paper, must be treated as hazardous chemical waste.
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[2] Do not pour this compound waste down the drain or dispose of it in the regular trash.[7]
7. Doffing of Personal Protective Equipment (PPE):
-
Remove PPE in the following order to prevent cross-contamination: gloves, face shield/goggles, lab coat.
-
Dispose of single-use PPE in the hazardous waste stream.
-
Wash hands thoroughly after removing all PPE.
Caption: Experimental workflow for handling this compound.
References
- 1. Furaquinocins K and L: Novel Naphthoquinone-Based Meroterpenoids from Streptomyces sp. Je 1-369 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. benchchem.com [benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 9. fr.cpachem.com [fr.cpachem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
